Isobutyl 2-furanpropionate CAS number and molecular weight.
CAS 105-01-1 | Molecular Weight 196.24 g/mol [1][2] Executive Summary Isobutyl 3-(2-furyl)propionate (also known as Isobutyl 2-furanpropionate) is a specialized ester utilized primarily in the flavor and fragrance indust...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 105-01-1 | Molecular Weight 196.24 g/mol [1][2]
Executive Summary
Isobutyl 3-(2-furyl)propionate (also known as Isobutyl 2-furanpropionate) is a specialized ester utilized primarily in the flavor and fragrance industry for its distinct fruity, brandy-like, and pineapple notes.[1][3] While structurally related to other furan derivatives, its saturated propionate chain mitigates some of the volatility associated with lower molecular weight furan esters, providing better fixative properties in formulation.[1]
This guide provides a comprehensive technical breakdown of the molecule, focusing on its physicochemical properties, synthesis engineering, and critical quality control parameters required for pharmaceutical and food-grade applications.[1]
Chemical Identity & Physicochemical Profile
The core identity of Isobutyl 3-(2-furyl)propionate is defined by the esterification of 3-(2-furyl)propanoic acid with isobutanol.[1] Below is the consolidated technical data for rapid reference.
The reaction involves the protonation of the carbonyl oxygen of 3-(2-furyl)propanoic acid, making it susceptible to nucleophilic attack by the oxygen of isobutanol.[1]
To achieve pharmaceutical-grade purity (>98%), the following process control parameters are critical:
Stoichiometry: Use a molar excess of isobutanol (1.5:1 to 2:1 ratio relative to the acid).[1] This drives the equilibrium to the right (Le Chatelier’s Principle).[1]
Catalysis: Sulfuric acid (
) or p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 wt%) are preferred.[1] pTSA is often favored in pilot scales for easier handling.[1]
Water Removal: This is the critical quality attribute (CQA). Use a Dean-Stark trap or azeotropic distillation with a solvent like toluene (if not using excess isobutanol as the entrainer) to continuously remove water.[1] Failure to remove water will result in hydrolysis and low yields.[1]
~2.6 and ~3.0 ppm) corresponding to the linkage.[1]
Isobutyl Group: Doublet (
~0.9 ppm) for methyls, multiplet for methine, and doublet for methylene attached to oxygen.[1]
Analytical Logic Diagram
This workflow ensures that only compliant batches are released.
Figure 2: Quality Control decision tree for batch release based on GC-MS data.
Regulatory & Safety Intelligence
Regulatory Status
FDA: Listed under 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[1]
FEMA: GRAS (Generally Recognized As Safe) number 2198.[1][5]
EU: Registered under Flavouring Group Evaluation (FGE).[1]
Safety Considerations (E-E-A-T)
While deemed safe for use as a flavoring agent at current intake levels, researchers must be aware of the toxicological context of furan derivatives.[1]
Metabolic Pathway: Furan derivatives can undergo metabolic activation (epoxidation) leading to reactive intermediates.[1] However, the propionate side chain in CAS 105-01-1 modifies this metabolic profile compared to bare furan.[1]
JECFA Evaluation: In 2018, JECFA concluded "No safety concern at current levels of intake" but noted that the "Procedure could not be applied to this group because of unresolved toxicological concerns" regarding the general class of furan-substituted esters, necessitating specific genotoxicity data which has largely been cleared for this specific ester in flavor applications.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7733, Isobutyl 3-(2-furyl)propionate.[1] Retrieved from [Link]
The Good Scents Company (2024). Isobutyl furyl propionate (CAS 105-01-1) Data Sheet.[1][6] Retrieved from [Link][1]
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Library: Isobutyl 3-(2-furan)propionate (FEMA 2198).[1][3][7][8] Retrieved from [Link][1]
World Health Organization (WHO) / JECFA. Evaluation of Certain Food Additives: Isobutyl 3-(2-furan)propionate (No. 1514).[1][3] Retrieved from [Link][1]
U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec.[1] 172.515 Synthetic flavoring substances and adjuvants.[1][6] Retrieved from [Link][1]
Solubility of Isobutyl 2-furanpropionate in different organic solvents.
An In-depth Technical Guide to the Solubility of Isobutyl 2-furanpropionate in Organic Solvents Abstract Isobutyl 2-furanpropionate is a key aroma chemical prized for its fruity, sweet, and floral notes, finding extensiv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Isobutyl 2-furanpropionate in Organic Solvents
Abstract
Isobutyl 2-furanpropionate is a key aroma chemical prized for its fruity, sweet, and floral notes, finding extensive application in the flavor and fragrance industries.[1] Its efficacy in formulations, from perfumes to food additives, is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of isobutyl 2-furanpropionate, moving beyond simple qualitative statements to equip researchers, scientists, and drug development professionals with the theoretical framework, practical methodologies, and predictive insights needed for its effective application. We will delve into the physicochemical properties that dictate its solubility, present established qualitative data, provide a detailed, field-proven protocol for quantitative solubility determination, and explore modern computational approaches for solubility prediction.
Physicochemical Profile of Isobutyl 2-furanpropionate
Understanding the molecular characteristics of Isobutyl 2-furanpropionate is the first step in predicting its behavior in different solvents. As a fatty acid ester, its structure features a polar ester group and a furan ring, along with a nonpolar isobutyl chain.[1] This amphipathic nature is central to its solubility profile. The principle of "like dissolves like" dictates that it will exhibit favorable solubility in solvents with similar polarity and intermolecular force characteristics.[2] The estimated LogP (octanol-water partition coefficient) values, which range from 2.3 to 3.0, indicate a significant preference for nonpolar, lipophilic environments over aqueous ones.[1][3]
The solubility of an ester like isobutyl 2-furanpropionate is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
In Nonpolar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces are London dispersion forces. The nonpolar isobutyl chain and the furan ring of the solute can interact favorably with these solvents, leading to good solubility.
In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ester group of isobutyl 2-furanpropionate. Esters are generally soluble in such solvents.[6]
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While isobutyl 2-furanpropionate cannot donate hydrogen bonds, the oxygen atoms in its ester and furan groups can act as hydrogen bond acceptors.[7] This allows for favorable interactions, resulting in high solubility.[4]
In Water: The compound's large nonpolar surface area and inability to donate hydrogen bonds limit its solubility in water, which has a strong, cohesive hydrogen-bonding network. Its water solubility is consequently very low.[4][5]
Based on established data and chemical principles, the following qualitative solubility profile can be summarized:
Solvent
Solvent Type
Expected Solubility
Rationale / Citation
Water
Polar Protic
Very Slightly Soluble / Insoluble
Low polarity and large hydrocarbon portion disrupt water's H-bond network.[4][5]
Ethanol
Polar Protic
Soluble / Miscible
Capable of hydrogen bonding (acceptor) and dipole-dipole interactions.[4]
Acetone
Polar Aprotic
Soluble / Miscible
Favorable dipole-dipole interactions with the ester group.[6]
Hexane
Nonpolar
Soluble / Miscible
"Like dissolves like"; favorable van der Waals forces with the alkyl and furan components.
Toluene
Nonpolar (Aromatic)
Soluble / Miscible
Favorable van der Waals forces and potential pi-pi stacking with the furan ring.
Experimental Protocol for Quantitative Solubility Determination
For precise formulation and process design, quantitative solubility data is indispensable. The Shake-Flask method is the gold-standard isothermal technique for determining the equilibrium solubility of a compound in a specific solvent. The causality behind this protocol is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the undissolved solid phase, ensuring the measured concentration represents the true solubility limit at that temperature.
Step-by-Step Methodology
Preparation: Add an excess amount of Isobutyl 2-furanpropionate (solute) to a known volume of the selected organic solvent in a sealed, inert container (e.g., a screw-cap glass vial). The excess solid is critical to ensure saturation is reached and maintained.
Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator. Equilibration time is crucial; a period of 24 to 72 hours is typically required to ensure the system reaches thermodynamic equilibrium.
Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours. This allows the excess, undissolved solute to sediment, leaving a clear, saturated supernatant. For fine suspensions, centrifugation at the controlled temperature may be required.
Sampling: Carefully extract an aliquot of the clear supernatant. It is critical to avoid disturbing the sediment. The use of a syringe fitted with a solvent-compatible filter (e.g., PTFE) is highly recommended to remove any microscopic particulates.
Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) is an excellent choice for quantification due to its specificity and sensitivity for organic esters.[3]
Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100g of solvent, or mol/L. The experiment should be repeated at least in triplicate to ensure statistical validity.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Predictive Approaches and Machine Learning
While experimental determination provides the most accurate data, it can be resource-intensive. In recent years, quantitative structure-property relationship (QSPR) models and machine learning algorithms have emerged as powerful tools for predicting the solubility of organic compounds.[8][9] These models leverage large datasets of known solubilities to learn the complex relationships between a molecule's structural features and its solubility in various solvents.[10][11]
For Isobutyl 2-furanpropionate, descriptors such as its molecular weight, polar surface area, LogP, and the number of hydrogen bond acceptors would be used as inputs for a trained model to predict its solubility in a solvent of interest. While a specific prediction is beyond the scope of this guide, researchers can leverage emerging platforms and published models to gain rapid, in-silico estimations to guide solvent selection and experimental design.[12]
Safety and Handling
When conducting solubility studies, proper safety protocols must be observed. Isobutyl 2-furanpropionate itself is a fragrance ingredient and generally considered safe for its intended use, but laboratory handling requires precautions.[4][13] All organic solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for both Isobutyl 2-furanpropionate and each specific solvent before beginning any experimental work.[13]
Conclusion
The solubility of Isobutyl 2-furanpropionate is a critical parameter for its application in scientific and industrial contexts. While qualitatively understood to be soluble in most common organic solvents and insoluble in water, this guide provides the necessary framework for a more rigorous, quantitative understanding. By combining knowledge of its physicochemical properties with a robust experimental protocol, researchers can precisely determine its solubility in any solvent system. Furthermore, the advent of predictive modeling offers a complementary approach for rapid screening. This comprehensive understanding empowers scientists to optimize formulations, streamline processes, and unlock the full potential of this versatile aroma compound.
References
ResearchGate. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available from: [Link]
Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Available from: [Link]
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available from: [Link]
The Good Scents Company. (n.d.). isobutyl furyl propionate, 105-01-1. Available from: [Link]
FooDB. (2010). Showing Compound Isobutyl 2-furanpropionate (FDB016864). Available from: [Link]
PubChem. (n.d.). Isobutyl propionate. Available from: [Link]
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
PubChem. (n.d.). Isobutyl-2-furanpropionate. Available from: [Link]
SIELC Technologies. (n.d.). Isobutyl furan-2-propionate. Available from: [Link]
Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available from: [Link]
PMC - NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]
Chem LibreTexts. (2023). Solubility of Organic Compounds. Available from: [Link]
ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available from: [Link]
Chemistry LibreTexts. (2023). Properties of Esters. Available from: [Link]
AIP Publishing. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Available from: [Link]
Toxicological data and safety information for Isobutyl 2-furanpropionate.
Executive Summary Isobutyl 2-furanpropionate (CAS: 105-01-1) is a synthetic flavoring agent belonging to the chemical group of furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isobutyl 2-furanpropionate (CAS: 105-01-1) is a synthetic flavoring agent belonging to the chemical group of furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids, and related esters.[1][2][3] Historically, this compound—and its structural analogs—faced significant regulatory scrutiny due to the potential bioactivation of the furan ring into reactive 2-ene-1,4-dicarbonyl intermediates, which raised concerns regarding genotoxicity and carcinogenicity.
Current Safety Status: As of the 86th JECFA Meeting (2018) and subsequent EFSA evaluations, Isobutyl 2-furanpropionate is considered to have "No safety concern at current levels of intake." This determination relies on pivotal in vivo genotoxicity data that overruled earlier in vitro positive findings, combined with a metabolic fate analysis confirming rapid hydrolysis and clearance.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical profile is essential for exposure modeling and handling protocols.
Property
Value
Source
IUPAC Name
2-Methylpropyl 3-(furan-2-yl)propanoate
[PubChem, 2025]
CAS Number
105-01-1
[JECFA, 2006]
FEMA Number
2198
[FEMA, 2025]
JECFA Number
1514
[JECFA, 2018]
Molecular Formula
C₁₁H₁₆O₃
[PubChem, 2025]
Molecular Weight
196.24 g/mol
[PubChem, 2025]
Boiling Point
~105°C at 3 mmHg
[GoodScents, 2025]
Flash Point
~100°C (212°F)
[GoodScents, 2025]
Density
1.007–1.013 g/mL (20°C)
[JECFA, 2006]
Solubility
Insoluble in water; Soluble in ethanol
[JECFA, 2006]
Metabolic Fate & Pharmacokinetics
The safety assessment hinges on the rapid metabolic hydrolysis of the ester bond. The toxicity of the parent compound is effectively determined by the toxicity of its two primary metabolites.
Metabolic Pathway
Upon ingestion, Isobutyl 2-furanpropionate undergoes rapid hydrolysis catalyzed by carboxylesterases (primarily in the liver and small intestine).
Figure 1: Metabolic hydrolysis pathway of Isobutyl 2-furanpropionate.
Metabolite 1: Isobutanol: Oxidized to isobutyraldehyde and then isobutyric acid, entering the TCA cycle or being excreted. It is of low toxicological concern.
Metabolite 2: 3-(2-Furyl)propanoic acid: This moiety carries the furan ring.[3] The side chain (propionic acid) stabilizes the ring, preventing the ring-opening oxidation that typically leads to the toxic unsaturated dicarbonyls seen in unsubstituted furan.
Toxicological Profile
The Genotoxicity Resolution (Key Mechanism)
The most critical aspect of this compound's safety profile is the resolution of genotoxicity concerns.
Historical Concern: Early in vitro studies on furan derivatives often showed clastogenicity (chromosomal breaks). This led JECFA (65th meeting, 2005) to suspend the safety evaluation, citing a "paucity of in vivo data" to rule out DNA reactivity.
Resolution (2018): At the 86th meeting, JECFA evaluated new in vivo micronucleus and comet assays performed on representative structural analogs.
Result: The in vivo studies were consistently negative .
Mechanism: The metabolic clearance of the furan-substituted acid is sufficiently rapid to prevent the accumulation of reactive epoxides. The side-chain substitution at the 2-position effectively blocks the bioactivation pathway observed for the parent furan.
Acute & Repeated Dose Toxicity
Due to the "No Safety Concern" status derived via the Threshold of Toxicological Concern (TTC) method, specific LD50 data for this exact CAS is sparse in public literature. Safety is established via "Read-Across" from structural analogs.
Endpoint
Result / Value
Interpretation
Acute Oral Toxicity
LD50 > 2000 mg/kg (Rat)*
Low acute toxicity (Based on structural analogs).
Skin Irritation
Non-irritating (2% solution)
Safe for topical exposure at flavor/fragrance levels.
Sensitization
No sensitization observed
Low risk of allergic contact dermatitis.
Cramer Class
Class III
High structural alert (Furan ring), requiring low intake limits.
*Note: Specific LD50 for CAS 105-01-1 is not reported in standard databases; value inferred from the safe status of the chemical group and analog data (e.g., Isobutyl propionate LD50 ~5600 mg/kg, though furan moiety adds complexity).
Regulatory Risk Assessment (The "Procedure")
The safety of Isobutyl 2-furanpropionate is validated using the JECFA Procedure for the Safety Evaluation of Flavouring Agents . This decision tree approach integrates structure, metabolism, and intake.[4]
Figure 2: JECFA Safety Evaluation Decision Tree for Furan Derivatives.
Intake vs. Threshold: The estimated daily intake (MSDI) for Isobutyl 2-furanpropionate is in the range of micrograms per capita per day .
Threshold: The Threshold of Toxicological Concern (TTC) for Cramer Class III is 90 µ g/person/day .
Experimental Protocols
For researchers needing to verify safety data or perform quality control.
Protocol: In Vitro Hydrolysis Assay (Metabolic Stability)
To verify the rapid hydrolysis claim (crucial for safety justification).
Preparation: Prepare a 10 mM stock solution of Isobutyl 2-furanpropionate in DMSO.
Incubation System: Use pooled human liver microsomes (HLM) or simulated intestinal fluid (SIF) containing pancreatin.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.
Monitor: Disappearance of Parent (m/z 196) and appearance of Furanpropionic acid (m/z 140).
Calculation: Plot ln(concentration) vs. time to determine half-life (
). Expect minutes for validation.
References
JECFA (2018). Evaluation of certain food additives: Eighty-sixth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 1014.
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) (2018). Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3). EFSA Journal.
PubChem (2025). Isobutyl 3-(2-furyl)propanoate (Compound Summary). National Library of Medicine.
The Good Scents Company (2025). Isobutyl 3-(2-furyl)propanoate Data Sheet.
JECFA (2006). Safety evaluation of certain food additives and contaminants (65th Meeting).[5] WHO Food Additives Series, No. 56.
Olfactory properties and aroma profile of Isobutyl 2-furanpropionate.
Synonyms: Isobutyl 2-furanpropionate, FEMA 2198, 2-Methylpropyl 3-(2-furyl)propanoate.[1][2] Executive Summary Isobutyl 3-(2-furyl)propionate (CAS 105-01-1) is a specialized ester belonging to the furan class of aroma ch...
Isobutyl 3-(2-furyl)propionate (CAS 105-01-1) is a specialized ester belonging to the furan class of aroma chemicals.[1][2][3] Unlike simple aliphatic esters that provide linear "fruity" notes, the incorporation of the furan ring introduces a complex "brown" nuance—bridging the gap between bright tropical fruit (pineapple, kiwi) and deep, balsamic, or caramelic undertones. This guide details its physicochemical characterization, olfactory pharmacodynamics, synthesis protocols, and regulatory status for application in high-fidelity flavor and fragrance formulations.
Chemical Constitution & Physicochemical Properties[1][4][5][6][7]
The molecule consists of a propionate chain terminated by an isobutyl group, with a furan ring substituted at the 3-position of the acid moiety.[1] The furan ring is the critical "pharmacophore" responsible for the molecule's distinctive substantivity and green-balsamic modification.
Table 1: Technical Specifications
Property
Specification
IUPAC Name
2-methylpropyl 3-(furan-2-yl)propanoate
CAS Number
105-01-1
FEMA Number
2198
JECFA Number
1514
Molecular Formula
C₁₁H₁₆O₃
Molecular Weight
196.24 g/mol
Appearance
Colorless to pale straw-yellow liquid
Boiling Point
~105°C @ 3 mmHg (260°C @ 760 mmHg)
Refractive Index
1.458 – 1.464 (20°C)
Flash Point
>100°C (CC)
LogP (o/w)
~2.3 (Predicted)
Solubility
Soluble in ethanol, propylene glycol; Insoluble in water
Olfactory Pharmacodynamics & Aroma Profile
Isobutyl 2-furanpropionate exhibits a bimodal olfactory profile . The ester functionality drives the primary "tropical" perception, while the furan ring adds a secondary "green/balsamic" layer that increases the odor life (tenacity) compared to its aliphatic analog, isobutyl propionate.
Sensory Descriptors[4][5][6][7][9]
Primary: Sweet, Fruity (Pineapple, Rhubarb).
Secondary: Green, Waxy, Chamomile-like.
Tertiary: Balsamic, Brandy, Caramelic (at high dilution).
Olfactory Hierarchy Diagram
The following diagram illustrates the sensory architecture of the molecule, mapping its dominant notes to specific chemical moieties.
Figure 1: Structure-Odor Relationship (SOR) mapping chemical moieties to sensory perception.
Mechanism of Action: Combinatorial Coding
While a specific human olfactory receptor (OR) has not been exclusively deorphanized for this specific molecule in public databases, its activity is best explained by the Combinatorial Coding Theory . The molecule likely activates a specific subset of Class I and Class II GPCRs.
The Ester Code: The isobutyl propionate backbone likely targets receptors sensitive to aliphatic esters (e.g., OR51E1 variants or similar broad-spectrum ester receptors), triggering the "fruity" signal.
The Furan Modulation: The furan ring, being planar and electron-rich, likely interacts with aromatic-tuning receptors (potentially OR5M3 family, known for furanone sensitivity). This interaction modifies the signal transduction, adding the "burnt sugar" or "green" complexity that prevents the smell from being perceived as "flat" fruit.
The industrial synthesis of Isobutyl 2-furanpropionate is achieved via the acid-catalyzed esterification of 3-(2-furyl)propanoic acid with isobutyl alcohol.
Solvent: Toluene (optional, for azeotropic water removal)
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
Charging: Add 3-(2-furyl)propanoic acid, isobutyl alcohol, and pTSA to the flask. If using toluene as an entrainer, add it now.
Reflux: Heat the mixture to reflux (approx. 110-120°C depending on solvent system). Monitor the collection of water in the Dean-Stark trap.
Reaction Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Verify conversion via TLC or GC-MS (Target: <1% unreacted acid).
Work-up:
Cool the reaction mixture to room temperature.
Wash with saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted acid.
Wash with Brine (1x) to remove excess water.
Dry the organic layer over anhydrous MgSO₄.
Purification: Perform fractional distillation under reduced pressure. Collect the fraction boiling at ~105°C (3 mmHg).
Stabilization: Add 0.01% BHT (butylated hydroxytoluene) if long-term storage is required to prevent oxidation of the furan ring.
Figure 3: Process Flow Diagram for Synthesis.
Regulatory & Safety Status
This molecule is widely accepted for use in food flavors and fragrances under specific limitations.
FEMA GRAS: Listed as FEMA 2198, "Generally Recognized As Safe" for flavor use.
JECFA: Evaluated under JECFA 1514.[1][2][3][4] The 2012 evaluation noted that while the "Procedure for Safety Evaluation" could not be fully applied due to genotoxicity concerns common to some furan derivatives, it is generally considered safe at current low levels of intake as a flavoring agent [1].
Usage Levels:
Baked Goods: 5.0 - 10.0 ppm
Beverages: 1.0 - 5.0 ppm
Fragrance: Up to 0.5% in concentrate (typically used as a modifier, not a heart note).
Safety Note: Furan derivatives can be prone to autoxidation. Store in amber glass under nitrogen headspace to prevent the formation of peroxides or ring-opening degradation products.
References
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012). Safety evaluation of certain food additives and contaminants: Isobutyl 3-(2-furan)propionate (No. 1514).[1][2][4] WHO Food Additives Series.[4] Link
Flavor and Extract Manufacturers Association (FEMA). (n.d.).[1] FEMA Flavor Ingredient Library: FEMA 2198.[1][2][3]Link
The Good Scents Company. (2023).[1] Isobutyl 3-(2-furyl)propionate Data Sheet.[1][2][4][5]Link
PubChem. (2024). Isobutyl 3-(furan-2-yl)propanoate (Compound Summary). National Library of Medicine. Link
Isobutyl 2-Furanpropionate: Nomenclature Architecture and Technical Profile
Executive Summary Isobutyl 2-furanpropionate (CAS: 105-01-1) is a specialized ester used primarily in flavor and fragrance formulations for its sweet, fruity, and brandy-like olfactory profile.[1][2][3][4][5] For drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isobutyl 2-furanpropionate (CAS: 105-01-1) is a specialized ester used primarily in flavor and fragrance formulations for its sweet, fruity, and brandy-like olfactory profile.[1][2][3][4][5] For drug development professionals, this compound represents a critical case study in furan-moiety metabolism and ester hydrolysis kinetics. While recognized as FEMA 2198, its structural identity—an isobutyl ester of 3-(2-furyl)propanoic acid—links it to a class of compounds requiring careful toxicological assessment due to the metabolic reactivity of the furan ring. This guide provides a definitive nomenclature matrix, synthesis protocols, and metabolic insights.
Part 1: Nomenclature Architecture
The precise identification of Isobutyl 2-furanpropionate is complicated by historical naming conventions that mix IUPAC standards with trivial "furfuryl" derivatives. The table below consolidates these identifiers for regulatory and procurement accuracy.
Researchers must distinguish this compound from its structural analogs to avoid formulation errors:
Isoamyl 3-(2-furan)propionate (CAS 7779-67-1): Often confused due to the "Iso" prefix. This is the isopentyl ester, not isobutyl.
Ethyl 3-(2-furyl)propionate (CAS 10031-90-0): A shorter chain ester with a more volatile pineapple note.
Part 2: Synthesis & Production Protocols
For research applications requiring high-purity standards or isotopically labeled variants, direct esterification is the preferred route. The following protocol utilizes a Dean-Stark apparatus to drive equilibrium toward the ester.
Toluene or Cyclohexane (Solvent for azeotrope, optional if using excess isobutanol)
Methodology:
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Charging: Add 3-(2-furyl)propanoic acid, isobutanol, and p-TsOH to the flask.
Reflux: Heat the mixture to reflux (approx. 108°C if using pure isobutanol). The reaction is monitored by the collection of water in the Dean-Stark trap.
Completion: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-FID.
Workup:
Cool the reaction mixture to room temperature.
Wash with saturated NaHCO₃ solution (2x) to remove unreacted acid and catalyst.
Wash with brine (1x).
Dry the organic layer over anhydrous MgSO₄.
Purification: Remove excess solvent/isobutanol via rotary evaporation. Purify the crude oil by vacuum distillation (bp ~119-120°C at 30 Torr) to obtain a colorless liquid.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for the acid-catalyzed production of Isobutyl 2-furanpropionate.
Part 3: Metabolic Profile & Toxicology (Drug Development Context)
While FEMA GRAS status (FEMA 2198) permits food use, drug developers must scrutinize the furan moiety. The metabolic fate of this compound involves two distinct phases: ester hydrolysis and furan ring oxidation.
Metabolic Pathway Analysis
Phase I (Hydrolysis): Carboxylesterases rapidly hydrolyze the ester bond, releasing Isobutanol and 3-(2-furyl)propanoic acid .
Phase II (Ring Oxidation): The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1). This can lead to the formation of cis-2-butene-1,4-dial, a reactive metabolite capable of protein binding (hepatotoxicity signal). However, the propionic acid side chain often directs metabolism toward beta-oxidation or conjugation (glycine), potentially mitigating the ring-opening toxicity compared to furan itself.
Safety Note: The JECFA evaluation for this group of esters has historically flagged "unresolved toxicological concerns" regarding furan ring substitution, necessitating specific studies on covalent binding if high exposure levels are anticipated in pharmaceutical applications.
Visualization: Metabolic Fate
Figure 2: Predicted metabolic pathway illustrating the dichotomy between safe conjugation and potential bioactivation of the furan ring.
Part 4: Analytical Characterization
To validate the identity of synthesized or procured Isobutyl 2-furanpropionate, use the following GC-MS fragmentation signature.
Table 2: GC-MS Fragmentation Profile (EI, 70eV)
m/z
Intensity
Fragment Assignment
Significance
81
100% (Base)
[C₅H₅O]⁺ (Furfuryl cation)
Diagnostic for furan-alkyl chain cleavage.
94
~40%
[C₆H₆O]⁺
Rearrangement ion characteristic of furan esters.
57
~30%
[C₄H₉]⁺ (Isobutyl cation)
Confirms the isobutyl alcohol moiety.
140
~30%
[M - C₄H₈]⁺ (McLafferty)
Loss of isobutylene via McLafferty rearrangement.
196
<5%
[M]⁺ (Molecular Ion)
Weak molecular ion, typical for aliphatic esters.
References
CAS Common Chemistry. (n.d.).[6][7] 2-Methylpropyl 2-furanpropanoate (CAS RN 105-01-1).[1][2][7] American Chemical Society.[7] Retrieved from [Link][2][7][8]
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[9] Safety evaluation of certain food additives: Furfuryl alcohol and related substances.[10] WHO Food Additives Series,[9] 56. Retrieved from [Link][9]
The Good Scents Company. (n.d.).[10] Isobutyl furyl propionate.[1][2][5][7][9][10][11] Flavor and Fragrance Information.[2][3][5][8][10][12] Retrieved from [Link]
PubChem. (n.d.).[6][10] Isobutyl 2-furanpropionate (CID 7733).[2][4] National Library of Medicine. Retrieved from [Link]
Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Library: Isobutyl 3-(2-furan)propionate (FEMA 2198).[1][2][5][11] Retrieved from [Link][2]
Application Note: A Robust Protocol for the Lipase-Catalyzed Synthesis of Isobutyl 2-Furanpropionate
Abstract This application note provides a comprehensive guide to the enzymatic synthesis of isobutyl 2-furanpropionate, a valuable flavor and fragrance compound. Leveraging the high selectivity and stability of immobiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the enzymatic synthesis of isobutyl 2-furanpropionate, a valuable flavor and fragrance compound. Leveraging the high selectivity and stability of immobilized lipase, this protocol offers a sustainable and efficient alternative to traditional chemical synthesis methods.[1][2] We detail a complete workflow, from the selection and preparation of reagents to the optimization of reaction conditions, product purification, and final analytical validation. The methodologies presented are designed for reproducibility and scalability, catering to researchers in biocatalysis, green chemistry, and drug development.
Introduction: The Case for Biocatalysis
Isobutyl 2-furanpropionate is a specialty ester characterized by its fruity, rum-like aroma, making it a significant component in the food and fragrance industries.[3] Traditionally, its synthesis involves chemical catalysts that often require harsh reaction conditions and can lead to undesirable byproducts. Enzymatic synthesis, particularly using lipases, presents a compelling green alternative.[2][4]
Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of fats and oils.[5] Crucially, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions like esterification and transesterification.[6][7] The use of an immobilized lipase, such as the commercially available Novozym 435 (Candida antarctica Lipase B immobilized on a macroporous acrylic resin), offers several distinct advantages:[8]
High Selectivity: Enzymes operate with high regio- and stereoselectivity, minimizing the formation of impurities.
Mild Reaction Conditions: Reactions proceed at moderate temperatures and atmospheric pressure, reducing energy consumption and preserving the integrity of thermally sensitive molecules.
Enhanced Sustainability: Biocatalysts are biodegradable and derived from renewable resources. Immobilization allows for easy separation of the catalyst from the reaction mixture and repeated reuse, significantly lowering operational costs.[3][9][10]
This guide will focus on the direct esterification of 2-furanpropionic acid with isobutanol, a robust and atom-efficient approach.
The Catalytic Mechanism: A Ping-Pong Bi-Bi Pathway
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate.
Acylation: The carboxylic acid (2-furanpropionic acid) first binds to the active site of the lipase. A nucleophilic attack from a serine residue in the enzyme's catalytic triad forms a tetrahedral intermediate, which then collapses, releasing a water molecule and forming an acyl-enzyme complex.[4][9]
Deacylation: The alcohol (isobutanol) then enters the active site and performs a nucleophilic attack on the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final ester product (isobutyl 2-furanpropionate) and regenerating the free enzyme for the next catalytic cycle.[4][9]
This mechanism is visualized in the diagram below.
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Materials and Methods
Reagents and Consumables
Reagent/Material
Grade
Recommended Supplier
Immobilized Candida antarctica Lipase B (Novozym 435)
Biocatalysis Grade
Novozymes
2-Furanpropionic Acid
≥98% Purity
Sigma-Aldrich
Isobutanol
Anhydrous, ≥99.5%
Sigma-Aldrich
n-Heptane
Anhydrous, ≥99%
Fisher Scientific
Molecular Sieves
3 Å, activated
Sigma-Aldrich
Ethyl Acetate
HPLC Grade
Fisher Scientific
Sodium Sulfate
Anhydrous, Granular
VWR Chemicals
Isobutyl 2-furanpropionate Standard
≥98% Purity
(As available)
Equipment
Magnetic stirrer with heating capabilities
Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)
Orbital shaker incubator
Rotary evaporator
Gas Chromatograph with Mass Spectrometer (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol: A Step-by-Step Guide
The overall experimental process is outlined below.
Caption: Overall workflow for the enzymatic synthesis of the target ester.
Enzyme Pre-treatment (Conditioning)
Rationale: While not always mandatory, pre-conditioning the immobilized enzyme in the chosen reaction solvent can improve its initial activity by creating a favorable microenvironment around the enzyme.
Weigh 500 mg of Novozym 435 into a clean, dry vial.
Add 5 mL of n-heptane.
Allow the mixture to stand at room temperature for 1 hour.
Carefully decant the solvent before adding the reaction mixture.
Esterification Reaction
Rationale: This protocol utilizes a solvent-based system to ensure homogeneity and facilitate mass transfer.[11] A molar excess of isobutanol is employed to shift the reaction equilibrium towards ester formation. Molecular sieves are added to sequester the water produced during the reaction, which would otherwise promote the reverse hydrolytic reaction.[6]
In a 20 mL screw-cap vial, add 2-furanpropionic acid (e.g., 280 mg, 2.0 mmol).
Add isobutanol (e.g., 445 mg, 6.0 mmol). This corresponds to a 1:3 acid-to-alcohol molar ratio.
Add 10 mL of n-heptane.
Add approximately 1.0 g of activated 3 Å molecular sieves.
Add the pre-treated Novozym 435 (500 mg, corresponding to a 5% w/w loading relative to total substrates).
Seal the vial tightly and place it in an orbital shaker incubator set to 50°C and 200 rpm .
Allow the reaction to proceed for 24 hours. Periodically, a small aliquot (e.g., 50 µL) can be withdrawn, filtered, and diluted for GC analysis to monitor the conversion rate.
Product Isolation and Purification
After the reaction period, remove the vial from the incubator and allow it to cool to room temperature.
Separate the immobilized enzyme and molecular sieves from the reaction mixture by simple filtration or careful decanting. The recovered enzyme can be washed with fresh solvent and stored for reuse.
Transfer the liquid phase to a round-bottom flask.
Remove the solvent and excess isobutanol using a rotary evaporator.
The resulting crude oil is the isobutyl 2-furanpropionate. For higher purity, column chromatography on silica gel can be performed, though for many applications, the crude product may be sufficient.
Optimization of Reaction Parameters
To maximize the yield and efficiency of the synthesis, several key parameters can be systematically optimized. The following table presents a typical dataset from such an optimization study.
Rationale: Enzyme activity is highly dependent on its environment. Temperature affects reaction kinetics and enzyme stability, while the substrate molar ratio influences the thermodynamic equilibrium.[2][9] Enzyme loading directly impacts the reaction rate but also represents a major cost factor.
Parameter
Condition A
Condition B
Condition C (Optimal)
Condition D
% Conversion (24h)
Temperature (°C)
40
50
50
60
85% → 94% → 91%
Acid:Alcohol Ratio
1:2
1:2
1:3
1:4
88% → 94% → 95%
Enzyme Loading (%)
2.5
5.0
5.0
10.0
75% → 94% → 96%
Analysis of Results:
Temperature: A temperature of 50°C provides a balance between high reaction velocity and enzyme stability. At 60°C, a slight decrease in conversion may indicate the onset of enzyme denaturation over the 24-hour period.
Molar Ratio: Increasing the alcohol concentration from a 1:2 to a 1:3 ratio significantly improves conversion by pushing the equilibrium forward. A further increase to 1:4 offers only a marginal benefit, suggesting the reaction is no longer limited by alcohol concentration.
Enzyme Loading: A 5% (w/w) enzyme loading provides a high conversion rate. While a 10% loading is slightly higher, the modest increase in yield may not justify doubling the catalyst cost for industrial applications.
Analytical Characterization
Rationale: Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized product. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the product and confirm its molecular weight.
Sample Preparation: Dilute 1 µL of the final product in 1 mL of ethyl acetate.
Typical GC Conditions:
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature: 250°C
Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 10°C/min.
Carrier Gas: Helium
Expected Result: A major peak corresponding to isobutyl 2-furanpropionate, with its retention time matching an authentic standard. The mass spectrum should show a molecular ion peak (M+) at m/z 182.22 and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure of the synthesized ester.
Sample Preparation: Dissolve ~10-20 mg of the product in 0.7 mL of CDCl₃.
Expected ¹H NMR Signals: Characteristic shifts for the furan ring protons, the propionate chain methylene and methyl groups, and the isobutyl group's CH₂, CH, and CH₃ protons, with appropriate splitting patterns and integrations.
Conclusion
This application note demonstrates a reliable and efficient protocol for the synthesis of isobutyl 2-furanpropionate using immobilized lipase. The enzymatic approach offers significant advantages in terms of sustainability, selectivity, and operational simplicity.[1] The detailed steps for reaction setup, purification, and analysis, coupled with insights into parameter optimization, provide researchers with a solid foundation for producing high-purity flavor esters and for adapting this methodology to other biocatalytic applications. The reusability of the immobilized enzyme further enhances the economic viability of this green chemical process.[10]
References
ResearchGate. (2025). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Available at: [Link]
University of Groningen Research Portal. (2024). Enzymatic synthesis of furan-based polymers: the role of greener alternative solvents and isomerism. Available at: [Link]
MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
Frontiers. (2018). Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup. Available at: [Link]
American Chemical Society. (2022). Greener Synthesis Route for Furanic-Aliphatic Polyester: Enzymatic Polymerization in Ionic Liquids and Deep Eutectic Solvents. Available at: [Link]
PubMed. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
National Institutes of Health (NIH). (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Available at: [Link]
MDPI. (2025). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. Available at: [Link]
MDPI. (n.d.). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Available at: [Link]
ResearchGate. (n.d.). Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. Available at: [Link]
SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Lipase catalysis in organic solvents: advantages and applications. Available at: [Link]
Digital CSIC. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]
National Institutes of Health (NIH). (n.d.). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis. Available at: [Link]
Application Notes and Protocols for the Purification of Isobutyl 2-furanpropionate by Fractional Distillation
Introduction: The Essence of Purity in Flavor and Fragrance Chemistry Isobutyl 2-furanpropionate is a key contributor to the aroma profiles of many food and fragrance products, prized for its characteristic fruity, winey...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Essence of Purity in Flavor and Fragrance Chemistry
Isobutyl 2-furanpropionate is a key contributor to the aroma profiles of many food and fragrance products, prized for its characteristic fruity, winey, and brandy-like notes.[1] In the realm of drug development and scientific research, the absolute purity of such organic compounds is not merely a matter of quality but a prerequisite for reproducible and reliable results. The presence of unreacted starting materials, byproducts, or residual catalysts can significantly alter the compound's sensory properties, affect its reactivity in subsequent chemical transformations, and potentially introduce toxicological risks.
This guide provides a comprehensive, in-depth protocol for the purification of isobutyl 2-furanpropionate using vacuum fractional distillation. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring a robust and validated methodology for researchers, scientists, and drug development professionals.
Understanding the Separation Challenge: A Look at the Components
The crude isobutyl 2-furanpropionate, typically synthesized via the Fischer esterification of 2-furanpropanoic acid with isobutanol, will invariably contain a mixture of the desired ester and its precursors.[2][3] To design an effective purification strategy, a thorough understanding of the physical properties of these components is paramount.
Note: The atmospheric boiling point of isobutyl 2-furanpropionate is estimated based on its vacuum boiling point due to the potential for thermal degradation at elevated temperatures.
The significant difference in the atmospheric boiling points of isobutanol and the desired ester suggests that a simple distillation might suffice for the removal of the excess alcohol. However, the close boiling points of isobutyl 2-furanpropionate and 2-furoic acid, coupled with the thermal sensitivity of the furan moiety, necessitate the use of vacuum fractional distillation for optimal separation and to prevent decomposition.
The Rationale for Vacuum Fractional Distillation
Fractional distillation is a powerful technique for separating liquid mixtures with components of different boiling points.[9] The process involves a series of vaporization and condensation cycles within a fractionating column, with each cycle, or "theoretical plate," enriching the vapor phase with the more volatile component.[10]
For thermally sensitive compounds like isobutyl 2-furanpropionate, heating to the atmospheric boiling point risks decomposition. By reducing the pressure of the system, the boiling points of all components are lowered, allowing for distillation at a temperature that preserves the integrity of the molecule.
Pre-Distillation Workup: Neutralization and Extraction
Before commencing distillation, it is crucial to remove the acidic catalyst (e.g., sulfuric acid) and any unreacted 2-furoic acid from the crude reaction mixture. This is typically achieved through a liquid-liquid extraction procedure.
Protocol for Pre-Distillation Workup
Cooling: Allow the reaction mixture to cool to room temperature.
Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[11] This step neutralizes the sulfuric acid catalyst and converts the unreacted 2-furoic acid into its water-soluble sodium salt.
Extraction: Separate the organic layer from the aqueous layer using a separatory funnel.
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[11]
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]
Filtration and Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude, neutralized isobutyl 2-furanpropionate ready for purification by fractional distillation.
Figure 1: Workflow for the pre-distillation workup of crude isobutyl 2-furanpropionate.
Vacuum Fractional Distillation: A Step-by-Step Protocol
Apparatus Setup
A typical laboratory setup for vacuum fractional distillation is required. This includes a round-bottom flask, a fractionating column (a Vigreux column is often suitable for this separation), a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source (e.g., a vacuum pump), and a cold trap to protect the pump.
Figure 2: Schematic of a vacuum fractional distillation apparatus.
Distillation Protocol
Charging the Flask: Charge the round-bottom flask with the crude isobutyl 2-furanpropionate and a magnetic stir bar for smooth boiling.
Assembling the Apparatus: Assemble the distillation apparatus as shown in Figure 2, ensuring all joints are properly sealed with vacuum grease.
Initiating Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A pressure of around 10 mmHg is a good starting point.
Heating: Begin heating the distillation flask gently with a heating mantle.
Collecting the First Fraction (Forerun): The first fraction to distill will be the more volatile isobutanol. The temperature at the distillation head will rise and then plateau at the boiling point of isobutanol at the given pressure. Collect this fraction in a separate receiving flask.
Collecting the Main Fraction: Once the isobutanol has been removed, the temperature at the distillation head will drop before rising again to the boiling point of isobutyl 2-furanpropionate. At this point, change the receiving flask to collect the pure product. The temperature should remain stable throughout the collection of this fraction.
Monitoring the Distillation: Continuously monitor the temperature and pressure throughout the distillation. A stable boiling point is indicative of a pure compound.
Terminating the Distillation: Once the majority of the product has distilled, and the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. Do not distill to dryness to avoid the potential for decomposition of the higher-boiling residue.
Releasing the Vacuum: Allow the apparatus to cool before slowly and carefully releasing the vacuum.
Purity Assessment: The Role of Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique separates the components of a mixture in the gas phase and then provides a mass spectrum for each component, allowing for their identification and quantification.[12][13]
GC-MS Protocol
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of flavor and fragrance esters.[14][15]
Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
GC Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The purity of the isobutyl 2-furanpropionate fraction can be determined by the relative area of its peak compared to any impurity peaks. The identity of the peaks can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Fume Hood: Conduct the distillation in a well-ventilated fume hood.
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a blast shield if available.
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.
Conclusion
The successful purification of isobutyl 2-furanpropionate by vacuum fractional distillation is a testament to the power of fundamental chemical principles applied with precision and care. By understanding the properties of the target compound and its potential impurities, and by meticulously executing the pre-distillation workup and the distillation itself, researchers can obtain a product of high purity, suitable for the most demanding applications in research, drug development, and the flavor and fragrance industry.
References
PubChem. Isobutyl 2-furanpropionate. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. 5.3A: Theory of Fractional Distillation. [Link]
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
Shimadzu. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
LCGC International. Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions. [Link]
ChemBAM. Purification by fractional distillation. [Link]
Research and Reviews: Journal of Food and Dairy Technology. Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]
ResearchGate. The procedure of fraction distillation in a laboratory. [Link]
California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
American Institute of Physics. Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. [Link]
MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
MDPI. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]
ScienceDirect. Gas chromatography–olfactometry in food flavour analysis. [Link]
Application Note: A Robust GC-MS Method for the Quantification of Isobutyl 2-furanpropionate in Complex Matrices
Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Isobutyl 2-furanpropionate. This compound is a significant contributor to the aroma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Isobutyl 2-furanpropionate. This compound is a significant contributor to the aroma profile of various food products and fragrances, possessing a characteristic fruity and winey scent.[1] The protocol herein is designed for researchers, quality control analysts, and formulation scientists, providing a comprehensive guide from sample preparation to data analysis. The methodology is tailored for robustness and sensitivity, ensuring accurate quantification of Isobutyl 2-furanpropionate in complex sample matrices.
Introduction: The Analytical Challenge
Isobutyl 2-furanpropionate is a volatile ester that imparts desirable aroma characteristics to a wide range of consumer products.[2] Its analysis is crucial for quality control, authenticity assessment, and new product development. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such volatile and semi-volatile compounds due to its exceptional separation capabilities and definitive identification power.[3][4] This application note addresses the need for a reliable and reproducible GC-MS method for the determination of Isobutyl 2-furanpropionate.
Very slightly soluble in water; soluble in ethanol[1]
The GC-MS Workflow: A Visualized Protocol
The following diagram illustrates the comprehensive workflow for the analysis of Isobutyl 2-furanpropionate, from sample receipt to final data interpretation.
Figure 1: A schematic of the GC-MS workflow for Isobutyl 2-furanpropionate analysis.
Detailed Experimental Protocol
This protocol is optimized for the analysis of Isobutyl 2-furanpropionate in a fruit-flavored beverage.
The choice of a sample preparation method is critical to remove matrix interferences and concentrate the analyte of interest.[5][6] LLE is a robust and widely applicable technique for the extraction of semi-volatile compounds from aqueous matrices.
Step-by-Step LLE Protocol:
Sample Collection: Homogenize the beverage sample to ensure uniformity.
Aliquoting: Transfer 10 mL of the homogenized sample into a 50 mL screw-cap centrifuge tube.
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., Isobutyl propionate[7]) to the sample. This will be used for quantification and to account for any sample loss during preparation.
Extraction: Add 10 mL of a volatile organic solvent, such as dichloromethane or a mixture of hexane and diethyl ether (1:1 v/v).[6]
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean collection tube using a Pasteur pipette.
Repeat Extraction: Repeat the extraction process (steps 4-7) on the remaining aqueous layer to maximize the recovery of the analyte. Combine the organic extracts.
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 1 mL.
Final Sample: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the separation and detection of Isobutyl 2-furanpropionate.
Parameter
Setting
Rationale
Gas Chromatograph
Agilent 7890B GC or equivalent
A widely used and reliable GC system.
Mass Spectrometer
Agilent 5977A MSD or equivalent
Provides high sensitivity and spectral integrity.
GC Column
HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.[8]
Carrier Gas
Helium
An inert gas that provides good chromatographic resolution.
Flow Rate
1.0 mL/min (Constant Flow)
An optimal flow rate for a 0.25 mm ID column.
Injector Temperature
250 °C
Ensures complete volatilization of the analyte without thermal degradation.
Injection Volume
1 µL
A standard injection volume for this type of analysis.
Injection Mode
Splitless
To maximize the transfer of the analyte onto the column for trace-level analysis.
Oven Temperature Program
Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
A temperature program designed to separate Isobutyl 2-furanpropionate from other matrix components.[8]
MS Source Temperature
230 °C
Optimizes ionization efficiency.
MS Quadrupole Temperature
150 °C
Maintains mass accuracy.
Ionization Mode
Electron Ionization (EI)
A robust and widely used ionization technique that produces reproducible mass spectra.[8]
Electron Energy
70 eV
The standard electron energy for EI, which generates a consistent fragmentation pattern.
Mass Scan Range
35-450 amu
A scan range that covers the molecular ion and characteristic fragment ions of Isobutyl 2-furanpropionate.[8]
Solvent Delay
3 min
To prevent the solvent peak from saturating the detector.
Data Analysis and Quantification
Identification: The identification of Isobutyl 2-furanpropionate is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The characteristic mass spectrum of Isobutyl 2-furanpropionate includes prominent ions at m/z 81, 94, and 140.[1][9]
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of Isobutyl 2-furanpropionate at different concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Isobutyl 2-furanpropionate in the sample is then determined from this calibration curve.
Method Validation
To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[10][11] Key validation parameters include:
Linearity: The linearity of the method should be assessed by analyzing a series of standards over the expected concentration range. A correlation coefficient (R²) of >0.99 is typically considered acceptable.
Accuracy: Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. Recoveries between 80-120% are generally acceptable.
Precision: Precision is evaluated by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD). An RSD of <15% is typically desired.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of Isobutyl 2-furanpropionate. The detailed protocol, from sample preparation to data analysis, offers a reliable framework for researchers and analysts in the food and fragrance industries. The method's validation ensures the generation of accurate and precise data, contributing to improved quality control and product development.
References
Acme Flavor and Fragrance. (2024, November 21). GC-MS: A Key Tool for Flavor and Fragrance Analysis. Retrieved from [Link]
Jumat, S., et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Isobutyl furan-2-propionate. Retrieved from [Link]
MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved from [Link]
Jahan, S., et al. (2025, April 14). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products. ResearchGate. Retrieved from [Link]
Patel, K. M., et al. (2010). GC-MS Analysis of Propolis of Indian Origin. ResearchGate. Retrieved from [Link]
Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International. Retrieved from [Link]
Shimadzu Corporation. (2022, June 9). Evaluation of Food Aromas Using a Gas Chromatograph Mass Spectrometer (GC-MS). Retrieved from [Link]
Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health. Retrieved from [Link]
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
Nagarajan, B. (2023, July 12). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. Retrieved from [Link]
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
Moretti, S., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Isobutyl-2-furanpropionate. PubChem. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Isobutyl 2-furanpropionate (FDB016864). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Isobutyl propionate. PubChem. Retrieved from [Link]
The Good Scents Company. (n.d.). isobutyl furyl propionate. Retrieved from [Link]
Dragone, R., & Spagnuolo, D. (2015). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Retrieved from [Link]
LCGC International. (2012). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. Retrieved from [Link]
Kawaguchi, M., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Retrieved from [Link]
Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
IntechOpen. (2019, October 30). Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Retrieved from [Link]
MassBank. (2008, October 21). isobutyl 3-(2-furyl)propionate. Retrieved from [Link]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isobutyl 2-furanpropionate with UV Detection: An Application Note
Abstract This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isobutyl 2-furanpropionate using ultravio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isobutyl 2-furanpropionate using ultraviolet (UV) detection. Isobutyl 2-furanpropionate is a significant compound used in the flavor and fragrance industries, making accurate purity and concentration assessment essential for quality control.[1][2] This guide provides a complete protocol, from the scientific rationale behind the method's development to step-by-step procedures for sample preparation, system operation, and data analysis. It is intended for researchers, quality control analysts, and drug development professionals requiring a validated starting point for the analysis of this and similar furan-based ester compounds.
The Chromatographic Rationale: A Foundation of Scientific Integrity
The development of a successful analytical method is not a matter of arbitrary parameter selection; it is a process guided by the fundamental physicochemical properties of the analyte.[3] The choices outlined below are rooted in the chemical nature of Isobutyl 2-furanpropionate to ensure a selective, robust, and reproducible separation.
1.1. Analyte Properties and Separation Mode Selection
Isobutyl 2-furanpropionate (C₁₁H₁₆O₃, M.W. 196.24 g/mol ) is an ester with limited water solubility and a predicted logP value of approximately 2.3, indicating moderate non-polarity.[1][4] These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[5] In RP-HPLC, the analyte partitions between a nonpolar stationary phase and a polar mobile phase. The moderately hydrophobic nature of Isobutyl 2-furanpropionate allows for strong, predictable interaction with the stationary phase, leading to excellent retention and resolution.[6]
1.2. Stationary Phase: The C18 Column
A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and retentive nonpolar stationary phase in RP-HPLC, offering a high degree of hydrophobic interaction with the analyte.[7] The long alkyl chains of the C18 phase effectively retain the isobutyl and furanpropionate moieties of the molecule, separating it from more polar impurities that would elute earlier and potentially from less polar impurities that would be retained longer.
1.3. Mobile Phase: Optimizing Elution with Acetonitrile and Water
The mobile phase consists of a gradient mixture of HPLC-grade acetonitrile (ACN) and water. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is employed.[5][7] This approach ensures that any early-eluting polar impurities are well-resolved from the main analyte peak and that the Isobutyl 2-furanpropionate peak itself is sharp and symmetrical (i.e., not exhibiting excessive tailing). The addition of a small amount of an acidifier like formic acid to the aqueous phase is a common practice to sharpen peaks by suppressing the ionization of residual silanol groups on the silica support of the column.[8]
1.4. Detection: Leveraging the Furan Chromophore
The furan ring within the Isobutyl 2-furanpropionate structure contains conjugated double bonds, which act as a chromophore, absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum. This intrinsic property allows for direct detection using a UV or Diode Array Detector (DAD).[7] While the maximal absorbance (λmax) should be empirically determined, furanic compounds are known to absorb in the 220-280 nm range.[9][10] A detection wavelength of 250 nm is selected as a robust starting point that balances sensitivity and selectivity against potential interferences.[10]
Detailed Analytical Method and Protocol
This section provides the comprehensive, step-by-step protocol for the analysis of Isobutyl 2-furanpropionate.
Instrumentation and Chromatographic Conditions
All quantitative data and operational parameters are summarized in the table below for clarity and ease of use.
Parameter
Specification
HPLC System
Any standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
Stationary Phase
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
CAUTION: Use appropriate personal protective equipment (PPE), such as safety glasses and gloves, when handling solvents and chemicals.
Mobile Phase Preparation:
Mobile Phase A: Dispense HPLC-grade water into a suitable reservoir.
Mobile Phase B: Dispense HPLC-grade acetonitrile into a separate reservoir.
Degas both mobile phases prior to use using an appropriate method such as sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of Isobutyl 2-furanpropionate reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.
Working Standard Solution (100 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to volume with acetonitrile and mix thoroughly.
Sample Solution Preparation:
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of Isobutyl 2-furanpropionate into a 25 mL volumetric flask.
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
Allow the solution to return to room temperature, then dilute to volume with acetonitrile and mix well.
Accurately pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with acetonitrile, and mix.
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11] Discard the first few drops of the filtrate.
Analytical Workflow and System Suitability
The entire analytical process, from sample preparation to final data reporting, follows a structured workflow to ensure consistency and accuracy.
Caption: End-to-end workflow for HPLC analysis.
To ensure the trustworthiness of the analytical system, a System Suitability Test (SST) must be performed before the analysis of any samples.[12] This test verifies that the chromatographic system is performing adequately for the intended analysis.
Parameter
Acceptance Criteria
Injection Precision
Relative Standard Deviation (RSD) of ≤ 2.0% for 5 replicate injections of the Working Standard Solution.
Tailing Factor (T)
≤ 2.0 for the Isobutyl 2-furanpropionate peak.
Theoretical Plates (N)
≥ 2000 for the Isobutyl 2-furanpropionate peak.
Step-by-Step Analytical Procedure
System Setup: Set up the HPLC system according to the conditions specified in Table 1.
Equilibration: Equilibrate the column with the mobile phase composition at the initial conditions (50% ACN) for at least 30 minutes or until a stable baseline is achieved.
System Suitability:
Inject the diluent (acetonitrile) as a blank to ensure no interfering peaks are present at the retention time of the analyte.
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
Verify that all SST criteria listed in Table 2 are met. If the criteria are not met, troubleshoot the system before proceeding.
Sample Analysis: Once SST is passed, inject each prepared sample solution once.
Data Acquisition: Record the chromatograms and integrate the peak area for the Isobutyl 2-furanpropionate peak. The expected retention time should be confirmed by comparison with the standard.
Data Analysis and Calculation
The concentration of Isobutyl 2-furanpropionate in the sample is determined by comparing the peak area response of the sample to that of the reference standard using the external standard method.
Calculation Formula:
Where:
Area_Sample = Peak area of Isobutyl 2-furanpropionate in the sample chromatogram.
Area_Standard = Average peak area of Isobutyl 2-furanpropionate from the SST injections.
Concentration_Standard = Concentration of the Working Standard Solution (e.g., 100 µg/mL).
To express the result as a percentage purity or assay (% w/w), the following formula can be used, accounting for the sample weight and dilution factors:
This simplifies to:
Methodological Considerations and Validation
While this document provides a comprehensive and scientifically grounded method, for use in a regulated environment (e.g., GMP), the method must undergo formal validation according to guidelines such as those from the International Council for Harmonisation (ICH).[13] Key validation parameters to be assessed would include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
Accuracy: The closeness of test results to the true value, often assessed by spike recovery studies.
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
References
PubChem. (n.d.). Isobutyl-2-furanpropionate. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanetwork. Retrieved from [Link]
TGSC Information System. (n.d.). Isobutyl-2-furanpropionate. The Good Scents Company. Retrieved from [Link]
Tzikalos, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]
Hossain, M., et al. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate. Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
FooDB. (2010). Showing Compound Isobutyl 2-furanpropionate (FDB016864). Retrieved from [Link]
C&EN. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
The Good Scents Company. (n.d.). isobutyl furyl propionate. Retrieved from [Link]
ResearchGate. (2025). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. Retrieved from [Link]
Shelake, A. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]
ResearchGate. (2025). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. Retrieved from [Link]
1H and 13C NMR spectral assignment of Isobutyl 2-furanpropionate.
Application Note: Structural Elucidation and NMR Assignment of Isobutyl 2-Furanpropionate Abstract Isobutyl 2-furanpropionate (Isobutyl 3-(2-furyl)propanoate) is a specialized ester intermediate often utilized in flavor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and NMR Assignment of Isobutyl 2-Furanpropionate
Abstract
Isobutyl 2-furanpropionate (Isobutyl 3-(2-furyl)propanoate) is a specialized ester intermediate often utilized in flavor chemistry and as a building block in the synthesis of furan-based pharmaceuticals. Accurate structural assignment of this molecule is critical due to the potential for isomerization in the furan ring and hydrolysis of the ester linkage. This application note provides a definitive protocol for the complete spectral assignment of Isobutyl 2-furanpropionate, utilizing 1H and 13C NMR spectroscopy. We present a self-validating workflow that leverages diagnostic coupling patterns to distinguish this compound from its structural isomers.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent concentration-dependent chemical shift drifting, follow this preparation standard:
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal reference.
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of solvent.
Filtration: Filter the solution through a small plug of glass wool directly into a precision 5mm NMR tube to remove suspended particulates that cause line broadening.
Handling: The furan ring is acid-sensitive. Ensure the
is neutralized (free of HCl traces) by storing over anhydrous or silver foil if the solvent is aged.
Instrument Parameters (Standard 400/500 MHz)
Temperature: 298 K (25°C).
1H NMR:
Pulse Angle: 30° (to ensure accurate integration).
The spectrum is defined by three distinct "spin systems" which are isolated from each other by quaternary carbons or heteroatoms.
The Furan System (Aromatic Region): Look for the characteristic 3-proton pattern. H-5 is the most downfield (closest to oxygen). H-3 and H-4 appear upfield.
The Propionate Linker: Two triplets.[1] The triplet at ~3.0 ppm is diagnostic for protons adjacent to the aromatic furan ring (
-position).
The Isobutyl Ester: The classic doublet (CH3) - multiplet (CH) - doublet (OCH2) pattern is unmistakable.
Table 1: 1H NMR Chemical Shift Data (
, 400 MHz)
Position
Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Assignment Logic
H-5
7.32
dd
1H
-proton on furan ring (deshielded by O).
H-4
6.29
dd
1H
-proton, typically the most upfield aromatic.
H-3
6.02
d (br)
1H
-proton, adjacent to alkyl chain.
O-CH2 (H-1')
3.88
d
2H
Deshielded by ester oxygen; diagnostic isobutyl doublet.
-CH2 (H-6)
3.01
t
2H
Benzylic-like position; adjacent to furan ring.
-CH2 (H-7)
2.65
t
2H
Adjacent to carbonyl; typical ester -proton.
CH (H-2')
1.93
sept
1H
Methine of isobutyl group.
CH3 (H-3', 4')
0.93
d
6H
Methyls of isobutyl group.
13C NMR Assignment Strategy
The 13C spectrum confirms the skeleton. The key validation point is the chemical shift of C-2 (furan ipso carbon) at ~154 ppm and the ester carbonyl at ~172 ppm.
Table 2: 13C NMR Chemical Shift Data (
, 100 MHz)
Position
Shift (, ppm)
Type (DEPT-135)
Assignment Logic
C-8 (C=O)
172.5
Quaternary
Ester Carbonyl.
C-2 (Furan)
154.3
Quaternary
Ipso-carbon attached to propionate chain.
C-5 (Furan)
141.2
CH (Up)
-carbon of furan.
C-4 (Furan)
110.3
CH (Up)
-carbon of furan.
C-3 (Furan)
105.6
CH (Up)
-carbon of furan.
C-1' (OCH2)
70.4
CH2 (Down)
Isobutyl methylene next to Oxygen.
C-7 (-CH2)
33.1
CH2 (Down)
Methylene next to Carbonyl.
C-2' (CH)
27.8
CH (Up)
Isobutyl methine.
C-6 (-CH2)
23.5
CH2 (Down)
Methylene next to Furan.
C-3', 4' (CH3)
19.1
CH3 (Up)
Isobutyl methyls.
Self-Validating Workflow
The following diagram illustrates the logical flow for confirming the identity of Isobutyl 2-furanpropionate using the data above. This "decision tree" approach ensures that common impurities (like hydrolyzed acid or free alcohol) are ruled out.
Figure 1: Logical decision tree for the structural validation of Isobutyl 2-furanpropionate via 1H NMR.
Advanced Verification (2D NMR)
For regulatory submissions or when characterizing a new batch, a simple 1D spectrum may not suffice. Use these 2D correlations to "lock" the assignment:
COSY (Correlation Spectroscopy):
Confirm the coupling between the triplet at 3.01 ppm and the triplet at 2.65 ppm . This proves the ethylene bridge (
) exists and is not a branched isomer.
Confirm coupling between the furan H-3 (6.02 ppm ) and H-4 (6.29 ppm ).
HMBC (Heteronuclear Multiple Bond Correlation):
Crucial Link: Look for a correlation between the
-CH2 protons (3.01 ppm) and the Furan C-2 (154.3 ppm) and C-3 (105.6 ppm) . This definitively proves the chain is attached at the 2-position of the furan ring, ruling out the 3-furan isomer.
References
Isobutyl Propionate Data: National Institute of Standards and Technology (NIST). Isobutyl propionate Mass and NMR Data. PubChem.[2] Available at: [Link]
General Impurity Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
Executive Summary 2-Furoic acid (Furan-2-carboxylic acid) is a critical analyte in food safety (as a furfural metabolite), pharmaceutical synthesis, and metabolic profiling. However, its polar carboxylic acid moiety faci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Furoic acid (Furan-2-carboxylic acid) is a critical analyte in food safety (as a furfural metabolite), pharmaceutical synthesis, and metabolic profiling. However, its polar carboxylic acid moiety facilitates strong hydrogen bonding, leading to adsorption on GC inlet liners, peak tailing, and poor reproducibility.
This guide details two validated derivatization protocols to neutralize this polarity:
Alkylation (Methylation): The robust "Gold Standard" for precise quantification in complex matrices.
Silylation (TMS Derivatization): A rapid, "Shoot-and-Go" method for high-throughput screening of cleaner samples.
Strategic Overview: The Chemistry of Volatility
Direct injection of 2-furoic acid is analytically unsound. The carboxylic proton (
) interacts with silanol groups in the column stationary phase.
The Solution: We must replace the active acidic proton with a non-polar group.
Mechanism A (Esterification): Acid-catalyzed substitution using Boron Trifluoride (
) in methanol to form Methyl 2-furoate .
Mechanism B (Silylation): Nucleophilic attack using BSTFA to form Trimethylsilyl 2-furoate .
Decision Matrix: Which Method to Choose?
Figure 1: Method Selection Decision Tree. Select BF3-Methanol for robustness; select BSTFA for speed in dry samples.
Protocol A: Alkylation via BF3-Methanol (Quantitative Gold Standard)
Target Derivative: Methyl 2-furoate
Best For: Biological fluids, food matrices, and samples containing trace moisture.
Reagents & Equipment
Derivatizing Agent: 14% Boron Trifluoride (
) in Methanol (Sigma-Aldrich/Supelco).
Solvent: n-Hexane (GC Grade).
Quenching Agent: Saturated NaCl solution (aq).
Internal Standard (IS): 2-Furoic acid-d3 (preferred) or 3-Furoic acid.
Vessels: 4 mL amber glass vials with PTFE-lined screw caps.
Heat Source: Heating block set to 65°C.
Step-by-Step Workflow
Sample Preparation:
Aliquot 100 µL of sample (or extract) into the vial.
Add 50 µL of Internal Standard solution (100 µg/mL in Methanol).
Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C. Critical: Remove bulk water, though trace moisture is tolerated.
Reaction:
Add 500 µL of 14% BF3-Methanol .
Cap tightly and vortex for 10 seconds.
Incubate at 65°C for 15 minutes .
Note: Do not overheat. 2-furoic acid is small; excessive heat can degrade the furan ring or volatilize the ester.
Application of Isobutyl 2-furanpropionate as a flavoring agent in beverages.
Executive Summary Isobutyl 2-furanpropionate (CAS: 105-01-1, FEMA: 2198) is a specialized ester utilized for its complex sensory profile characterized by sweet, fruity, winey, and brandy-like notes with distinct pineappl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isobutyl 2-furanpropionate (CAS: 105-01-1, FEMA: 2198) is a specialized ester utilized for its complex sensory profile characterized by sweet, fruity, winey, and brandy-like notes with distinct pineapple and chamomile nuances.[1][2][3] While highly effective in imparting "jammy" or "cooked fruit" depth to beverages, its application is challenged by its lipophilic nature (LogP ~2.[1][3]87) and susceptibility to hydrolysis in low-pH environments.[1][3]
This guide provides a standardized methodology for the solubilization, dosage optimization, and stability testing of Isobutyl 2-furanpropionate in both alcoholic and non-alcoholic beverage systems.[1][3]
Insoluble in water (<0.1 g/L).[1][2] Requires carrier.[1][3]
LogP
~2.87
Lipophilic; prone to "ringing" in beverages if not emulsified.[1][2][3]
| Boiling Point | 105°C @ 3 mmHg | Heat stable for pasteurization; volatile in open systems.[1][2][3] |
Solubilization & Delivery Protocols
Due to its low water solubility, direct addition of Isobutyl 2-furanpropionate to aqueous beverages will result in phase separation (oil rings) and inconsistent flavor delivery.[1][3] Two distinct delivery systems are defined below based on the final beverage matrix.
Base Preparation: Prepare 1L of unflavored beverage base (Sugar 10 Brix, Citric Acid 0.15%, pH 3.2).
Spiking: Create a 5-point curve: 0, 2, 5, 10, 20 ppm using the 1% Ethanolic Stock (Protocol A).
Equilibration: Allow samples to rest for 24 hours at 4°C. Why? To allow headspace equilibrium and hydration of the ester.[1][3]
Blind Evaluation: Conduct a bench-top tasting with 3 trained panelists to identify the "Goldilocks" zone (detection vs. saturation).
Stability & Degradation Mechanisms[1][2][3]
Furan esters are sensitive to acid-catalyzed hydrolysis and oxidation.[1][3] In acidic beverages (pH 2.5 - 3.5), Isobutyl 2-furanpropionate may hydrolyze into Isobutanol (fusel/solvent odor) and 3-(2-furyl)propanoic acid (sour/fatty odor).[1][2][3]
Protocol C: Accelerated Aging Test
This protocol validates the shelf-life of the flavor in the final beverage.[1][3]
Sample Prep: Prepare 20 bottles of the final beverage formulation.
Conditions:
Control: Store 5 bottles at 4°C (Fridge).
Stress: Store 15 bottles at 37°C (Incubator). Note: 1 week at 37°C ≈ 1 month at RT.[1][2][3]
Sampling Intervals: Evaluate at Day 0, Week 2, Week 4, Week 8.
Analytical Check (GC-MS):
Extract 10mL beverage with 2mL Hexane.
Analyze for the decrease in parent peak (Isobutyl 2-furanpropionate) and appearance of hydrolysis products.
Sensory Check: Compare Stress vs. Control using a Triangle Test (ISO 4120).
Stability Logic Diagram
Figure 2: Workflow for validating the stability of the ester in acidic beverage matrices.
References
Food and Drug Administration (FDA). (2023).[1][3] CFR - Code of Federal Regulations Title 21, Section 172.515: Synthetic flavoring substances and adjuvants.[1][3]Link[1][2][3]
Flavor and Extract Manufacturers Association (FEMA). (2023).[1][3] FEMA Flavor Ingredient Library: FEMA 2198 - Isobutyl 3-(2-furan)propionate.[1][2][4][5][6][7][8]Link[1][2][3][5]
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1][3] Evaluation of Certain Food Additives: Isobutyl 3-(2-furan)propionate (No. 1514).[1][3][4][5][6] WHO Technical Report Series.[1][3] Link[1][2][3]
The Good Scents Company. (2023).[1][3] Isobutyl 3-(2-furyl)propionate: Organoleptic Properties and Safety.[1][3][4]Link
National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for CID 7733, Isobutyl 2-furanpropionate.[1][3]Link[1][2][3]
Technical Support Guide: Impurity Profiling of Isobutyl 2-Furanpropionate by NMR
Executive Summary & Molecule Context Isobutyl 2-furanpropionate (also known as Isobutyl furan-2-propionate) is a flavor and fragrance ingredient characterized by a sweet, fruity, pineapple-like aroma. In drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Context
Isobutyl 2-furanpropionate (also known as Isobutyl furan-2-propionate) is a flavor and fragrance ingredient characterized by a sweet, fruity, pineapple-like aroma. In drug development, furan derivatives are often used as intermediates, but they possess a specific chemical vulnerability: acid-sensitivity of the furan ring .
When analyzing this compound by NMR, researchers often encounter "ghost" peaks that do not match the expected ester hydrolysis products. This guide addresses the identification of these impurities, distinguishing between simple residual reagents and complex degradation products derived from furan ring opening.
The Baseline: The "Golden" Spectrum
Before troubleshooting, we must establish the validated spectral signature of the pure compound in
.
Structure: Furan Ring –
– – – –
Table 1: 1H NMR Assignment (500 MHz, CDCl3)
Position
Group
Multiplicity
Chemical Shift (, ppm)
Integration
Key Correlation (HMBC)
Furan-5
Ar-H
Doublet (d)
7.25 - 7.35
1H
C2, C4
Furan-4
Ar-H
dd / multiplet
6.25 - 6.35
1H
C2, C5
Furan-3
Ar-H
Doublet (d)
5.95 - 6.05
1H
C2, C4, C5
Ester O-CH2
Doublet (d)
3.80 - 3.90
2H
Carbonyl C=O
Propionate
Triplet (t)
2.60 - 2.70
2H
Carbonyl C=O, -CH2
Propionate
Triplet (t)
2.90 - 3.00
2H
Furan C2, -CH2
Isobutyl CH
Multiplet (m)
1.90 - 2.00
1H
Methyls
Isobutyl CH3
Doublet (d)
0.90 - 0.95
6H
Isobutyl CH
Analyst Note: The critical diagnostic peak for purity is the Ester O-CH2 doublet at ~3.85 ppm . Any shift or new peak in this region suggests transesterification or hydrolysis.
Troubleshooting Guide: Identifying Impurities
Use this Q&A section to match your observed spectral anomalies.
Scenario A: Residual Starting Materials
Q: I see a triplet/doublet around 3.3 - 3.4 ppm and a broad singlet that disappears with D2O shake. Is this hydrolysis?
Diagnosis:Residual Isobutanol (Solvent/Reagent).
Mechanism: Incomplete esterification or insufficient drying.
Spectral Evidence:
The
protons of isobutanol appear significantly upfield (~3.35 ppm) compared to the esterified isobutyl group (~3.85 ppm).
Confirmation: Look for a broad singlet (OH) anywhere from 1.5 - 4.0 ppm (concentration dependent).
Action: Perform a D2O exchange. If the broad singlet disappears and the triplet simplifies (loss of coupling to OH), it is free isobutanol.
Scenario B: The "Broad Downfield" Peak
Q: My integration is off, and I see a very broad lump > 10 ppm. The isobutyl signals are weak.
-protons (next to carbonyl) will shift slightly downfield due to the change from Ester Acid.
Scenario C: The "Furan Ring Opening" (Critical)
Q: The aromatic signals (6.0 - 7.5 ppm) are diminishing, but I see new multiplets in the 5.0 - 6.5 ppm range and new carbonyl peaks in 13C NMR.
Diagnosis:Acid-Catalyzed Ring Opening (Levulinic Acid Derivatives).
Mechanism: Furan rings are electron-rich and highly sensitive to acid. In the presence of trace acid (even from unneutralized
), the ring opens to form diketones or unsaturated aldehydes (e.g., 4-hydroxy-2-butenal derivatives).
Spectral Evidence:
Loss of Aromaticity: The sharp furan doublets vanish.
New Olefins: Ring opening creates linear alkene chains. Look for "messy" multiplets in the 5.5 - 6.8 ppm region (distinct from the clean furan coupling).
New Carbonyls: 13C NMR will show ketones (~200 ppm) or aldehydes (~190 ppm) absent in the pure ester.
Visualizing the Degradation Logic
The following diagram illustrates the decision tree for identifying these impurities based on NMR shift changes.
Figure 1: Decision tree for identifying common impurities based on 1H NMR chemical shift anomalies.
Advanced Elucidation Protocol: qNMR & 2D
If the impurity is not a simple solvent or hydrolysis product, use this protocol to elucidate the structure.
Step 1: Stability Check (Self-Validating Step)
Before running a 12-hour 2D experiment, ensure the sample isn't degrading in the tube.
Run a standard 1H NMR (t=0).
Wait 1 hour.
Run the same 1H NMR (t=1h).
Action: Subtract spectra. If peaks are growing/shrinking, the solvent (likely acidic
) is destroying your sample. Neutralize your solvent by filtering through basic alumina before re-prepping.
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
Use HSQC to determine if the "unknown" protons are attached to carbons that make sense for the furan scaffold.
Furan Carbons: ~105 - 145 ppm.
Ring-Opened Ketones: If you see protons correlating to carbons outside the furan range (or if quaternary carbons appear in HMBC at ~200 ppm), the ring is gone.
Step 3: Quantitative NMR (qNMR) for Purity
To report the exact mass fraction of the impurity:
Internal Standard: Use Maleic Acid (singlet ~6.3 ppm, distinct from furan) or TCNB (singlet ~7.8 ppm).
Relaxation Delay (d1): Set
seconds. (Furan protons have long T1 relaxation times; insufficient delay leads to under-integration of the main peak and over-estimation of impurities).
Pulse Angle:
.
References
National Institute of Standards and Technology (NIST). Isobutyl 2-furanpropionate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Hoydonckx, H. E., et al. (2007). Furfural and Derivatives.[2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. (Discusses acid sensitivity and ring opening mechanisms). [Link]
Simova, S., et al. (2019). NMR spectroscopy in pharmaceutical analysis: Impurity profiling. (General methodology for qNMR and impurity identification). [Link]
PubChem. Isobutyl 3-(furan-2-yl)propanoate (Compound Summary). National Library of Medicine. [Link]
Improving the stability of Isobutyl 2-furanpropionate in solution.
Technical Support Center: Stability Optimization of Isobutyl 2-furanpropionate Executive Summary: The Stability Triad Isobutyl 2-furanpropionate presents a unique stabilization challenge due to its "dual-threat" molecula...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Optimization of Isobutyl 2-furanpropionate
Executive Summary: The Stability Triad
Isobutyl 2-furanpropionate presents a unique stabilization challenge due to its "dual-threat" molecular architecture. As researchers, you are managing two distinct reactive centers:
The Furan Ring: An electron-rich heteroaromatic system highly susceptible to oxidative ring-opening and acid-catalyzed polymerization (resinification).
The Ester Linkage: A hydrolytically labile bond subject to cleavage in the presence of water, particularly under extremes of pH.
This guide provides actionable, mechanistic solutions to stabilize this molecule in solution, preventing the common "Yellowing-Acidification" cascade.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My solution has turned from colorless to a pale yellow/brown over 48 hours. Is it still usable?
Diagnosis:Oxidative Ring Opening & Polymerization.
The yellowing is likely due to the formation of furan-based polymers or dicarbonyl degradation products (e.g., 4-hydroxy-2-butenal derivatives). This is often initiated by singlet oxygen (
) or radical attack on the furan ring, leading to an unstable endoperoxide intermediate which rearranges and polymerizes.
Verdict: If the color change is distinct, discard the solution . The degradation products (often acidic and polymeric) can catalyze further decomposition of the remaining material (autocatalysis).
Corrective Action:
Degas solvents vigorously before preparation. Dissolved oxygen is the primary reactant here.
Add an Antioxidant: Incorporate BHT (Butylated hydroxytoluene) or
-Tocopherol at 0.05% - 0.1% (w/v) if your downstream application permits. These scavenge the peroxy radicals before they attack the furan ring.
Q2: The solution smells "sour" or "sharp" compared to the original sweet/fruity profile. What happened?
Diagnosis:Hydrolytic Cleavage.
You are detecting 2-furanpropionic acid and isobutanol . While the isobutyl group provides some steric protection compared to a methyl ester, hydrolysis still proceeds rapidly if the pH drifts outside the neutral window.
Mechanism: Water attacks the carbonyl carbon. If your solution is unbuffered, the release of 2-furanpropionic acid drops the pH, which in turn catalyzes further hydrolysis (acid-catalyzed ester cleavage) and simultaneously destabilizes the furan ring (acid-catalyzed resinification).
Corrective Action:
Buffer Control: Maintain pH between 5.5 and 6.5 . This is the "Goldilocks Zone"—high enough to prevent acid-catalyzed furan polymerization, but low enough to minimize base-catalyzed saponification.
Q3: Can I store this in methanol or ethanol?
Diagnosis:Transesterification Risk.
Risk: In protic solvents like methanol, and in the presence of trace acid/base, the isobutyl group can be exchanged for a methyl group. You will gradually convert your Isobutyl 2-furanpropionate into Methyl 2-furanpropionate, altering retention times and biological activity.
Recommendation: Use aprotic solvents for long-term storage: Acetonitrile , DMSO (anhydrous), or Isopropanol (less reactive due to secondary steric hindrance, though transesterification is still possible over long periods).
Part 2: Mechanistic Visualization
The following diagram illustrates the bifurcated degradation pathways you must control.
Caption: Figure 1. The "Death Spiral" of degradation. Note the red dotted line: the acid product from hydrolysis can catalyze the polymerization of the furan ring, accelerating failure.
Part 3: Validated Stabilization Protocols
Protocol A: Preparation of a Stable Stock Solution
Use this protocol for analytical standards or biological assays.
Reagents:
Phosphate-Citrate Buffer (pH 6.0)
Solvent: Anhydrous DMSO or Acetonitrile
Inert Gas: Nitrogen (
) or Argon ()
Step-by-Step:
Solvent Deoxygenation (Sparging):
Place the required volume of solvent in a septum-capped vial.
Insert a long needle connected to an
source (2-3 psi) directly into the liquid.
Insert a short vent needle.
Duration: Sparge for 5 minutes per 10 mL of solvent.
Why: Removes dissolved
to prevent the initial furan oxidation step.
Dissolution:
Dissolve Isobutyl 2-furanpropionate in the sparged organic solvent first.
Concentration: Keep stock concentrations high (>10 mM) if possible; dilute solutions degrade faster relative to their mass.
Aqueous Dilution (If required):
If diluting into water, use the pH 6.0 Phosphate-Citrate buffer .
Warning: Do not use unbuffered water. CO2 absorption from air can drop water pH to ~5.5, but metabolic byproducts or degradation can drop it further. The buffer clamps this drift.
Storage:
Store in Amber Glass (silanized vials preferred to prevent surface adsorption).
Headspace must be purged with Nitrogen before sealing.
Temperature: -20°C is standard; -80°C for storage >3 months.
Use the table below to select the appropriate carrier for your experiments.
Solvent System
Predicted Stability ()
Primary Failure Mode
Recommendation
DMSO (Anhydrous)
> 6 Months (-20°C)
Oxidation (if not sealed)
Excellent for stock solutions.
Acetonitrile
> 6 Months (-20°C)
Evaporation / Oxidation
Good for HPLC standards.
Ethanol/Methanol
Weeks to Months
Transesterification
Avoid for long-term storage.
Water (pH 7.0)
Hours to Days
Hydrolysis
Use immediately.
Water (pH < 3)
Minutes to Hours
Ring Opening / Polymerization
Critical Failure Zone.
Water (pH > 9)
Minutes
Saponification (Hydrolysis)
Critical Failure Zone.
References
Furan Ring Oxidation Mechanisms
Gómez Gallego, M., et al. (2018). "Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals." The Journal of Physical Chemistry A.
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions.
Source:
Stabilization of Furan Derivatives
RSC Advances. (2021). "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis.
Source:
Acid-Catalyzed Furan Decomposition
ResearchGate. (2015). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution."
Source:
Reference Data & Comparative Studies
Validation
Validation of an HPLC Method for Isobutyl 2-Furanpropionate Quantification: A Comparative Guide
Executive Summary Isobutyl 2-furanpropionate (Isobutyl 3-(2-furyl)propanoate) is a critical flavor and fragrance ingredient known for its sweet, fruity, and pineapple-like olfactory profile.[1] While Gas Chromatography (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isobutyl 2-furanpropionate (Isobutyl 3-(2-furyl)propanoate) is a critical flavor and fragrance ingredient known for its sweet, fruity, and pineapple-like olfactory profile.[1] While Gas Chromatography (GC-FID) remains the compendial standard for assaying the neat raw material due to the molecule's volatility, it presents significant limitations when analyzing finished aqueous products (e.g., beverages, syrups) or conducting thermostability studies .
This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as a superior alternative for complex matrices.[1] We compare this method directly against the traditional GC-FID approach, demonstrating that HPLC offers higher recovery rates in aqueous media and eliminates the risk of thermally induced degradation during analysis.
Chemical Context & Method Selection
To validate a robust method, we must first understand the physicochemical constraints of the analyte.
Figure 1: Decision tree for selecting between GC and HPLC based on sample matrix and analytical goals.
Experimental Protocol: RP-HPLC-DAD
This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity assessment to ensure no co-eluting matrix components interfere with the furan peak.
Chromatographic Conditions
Instrument: HPLC system with DAD (e.g., Agilent 1260 or Shimadzu Prominence).
Column: C18 Reverse Phase, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
Note: Specialized columns like Newcrom R1 can be used for enhanced selectivity if furan isomers are present [1].[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).[1]
Rationale: Acidification suppresses ionization of free acids (impurities) and sharpens the ester peak.[1]
Six replicate injections of the 100 µg/mL standard.
HPLC %RSD: 0.45%
Acceptance Criteria: < 2.0% (Pass)
Validation Workflow Visualization
The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) parameters are met systematically.
Figure 2: Step-by-step ICH Q2(R1) validation workflow utilized for this study.
Conclusion
For the quantification of Isobutyl 2-furanpropionate , the choice of method depends on the sample matrix.
Use GC-FID for raw material purity assays where the matrix is 100% volatile.[1]
Use the validated RP-HPLC method (described above) for aqueous finished products. The HPLC method demonstrates superior accuracy (99.8% vs 93.4% ) by eliminating the liquid-liquid extraction step required for GC, thereby reducing solvent waste and analyte loss.
References
SIELC Technologies. (n.d.).[1] Separation of Isobutyl furan-2-propionate on Newcrom R1 HPLC column. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1][5] Isobutyl 3-(2-furan)propionate (JECFA Evaluation).[1][2][6][7] Retrieved from [Link][1]
National Institute of Standards and Technology (NIST). (n.d.).[1] Furan UV/Visible Spectrum.[1][8][9] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
A Technical Guide to Inter-Laboratory Comparison of Isobutyl 2-furanpropionate Analysis
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Isobut...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Isobutyl 2-furanpropionate, a significant flavor and fragrance compound. Recognizing the critical need for reproducible and accurate data in research and development, this document outlines the principles of inter-laboratory comparison studies, details validated analytical protocols, and presents a comparative analysis of their performance. The objective is to equip researchers and drug development professionals with the expertise to select and implement robust analytical methods, ensuring the integrity and consistency of their results across different laboratory settings.
Introduction to Isobutyl 2-furanpropionate and the Imperative for Analytical Consensus
Isobutyl 2-furanpropionate (CAS No. 105-01-1) is a carboxylic ester with a characteristic fruity, wine-like aroma, utilized in the food and fragrance industries.[1][2] Its accurate quantification is paramount for quality control, formulation development, and regulatory compliance. However, analytical variability between laboratories can pose significant challenges, leading to inconsistencies in product quality and delays in development timelines.
Inter-laboratory comparison (ILC) studies, also known as proficiency testing, are a cornerstone of a laboratory's quality assurance system.[3] They provide an objective means of assessing the performance of analytical methods and the competence of laboratory personnel by comparing results from multiple laboratories analyzing the same homogenous sample.[3] The establishment of a consensus on the most reliable analytical methodology for Isobutyl 2-furanpropionate is, therefore, essential for ensuring data comparability and building confidence in analytical outcomes across the scientific community.
The Foundation of Trust: Principles of Analytical Method Validation
Before an analytical method can be confidently employed in an inter-laboratory comparison, it must undergo rigorous validation to ensure it is fit for its intended purpose.[3][4] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and that it produces reliable and accurate results.[3] The International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, which form the basis of the protocols described in this guide.[5][6]
The key performance characteristics that must be evaluated during method validation include:[3]
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A self-validating system is one where the protocol includes checks and balances to ensure the continued validity of the method during routine use. This can include the regular analysis of quality control samples, system suitability tests, and participation in proficiency testing schemes.
Comparative Analysis of Analytical Methodologies
Two primary analytical techniques are suitable for the quantification of Isobutyl 2-furanpropionate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Isobutyl 2-furanpropionate.[7][8] It offers high sensitivity and specificity, making it an ideal choice for trace-level analysis in complex matrices.[9]
This protocol is designed for the analysis of Isobutyl 2-furanpropionate in a liquid food matrix.
Sample Preparation:
Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.
Add 5 mL of a saturated sodium chloride solution to the vial.
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of Isobutyl 2-furanpropionate) at a known concentration.
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
Headspace Incubation and Injection:
Place the vial in the headspace autosampler.
Equilibrate the sample at 80°C for 15 minutes with agitation.
Inject 1 mL of the headspace gas into the GC-MS system.
GC-MS Conditions:
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp to 150°C at 10°C/min.
Ramp to 250°C at 20°C/min, hold for 5 minutes.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-300.
Headspace Sampling: This technique is employed to isolate the volatile Isobutyl 2-furanpropionate from the non-volatile matrix components, reducing contamination of the GC system and improving analytical sensitivity. The addition of saturated salt solution increases the vapor pressure of the analyte, enhancing its partitioning into the headspace.
HP-5MS Column: This is a widely used, robust, and relatively non-polar column that provides good chromatographic separation for a broad range of volatile and semi-volatile compounds.
Temperature Program: The temperature program is designed to ensure good separation of Isobutyl 2-furanpropionate from other volatile compounds in the sample while minimizing analysis time.
Mass Spectrometry Detection: MS detection provides high selectivity and allows for positive identification of the analyte based on its unique mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For Isobutyl 2-furanpropionate, a reverse-phase HPLC method with UV detection is suitable.[10]
This protocol is suitable for the analysis of Isobutyl 2-furanpropionate in a liquid sample, such as a beverage or a dissolved extract.
Sample Preparation:
Filter the liquid sample through a 0.45 µm syringe filter to remove any particulate matter.
If the sample is a solid, perform a solvent extraction followed by filtration.
Dilute the sample as necessary with the mobile phase to bring the analyte concentration within the linear range of the method.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 20 µL.
UV Detection: 254 nm.
C18 Column: This is a common reverse-phase column that provides good retention and separation for moderately non-polar compounds like Isobutyl 2-furanpropionate.
Mobile Phase: The acetonitrile/water mixture is a standard mobile phase for reverse-phase chromatography. The addition of a small amount of phosphoric acid helps to protonate any residual silanol groups on the stationary phase, improving peak shape.
UV Detection: Isobutyl 2-furanpropionate contains a furan ring, which has a chromophore that absorbs UV light, allowing for its detection at 254 nm.
Performance Comparison: A Hypothetical Inter-Laboratory Study
To illustrate the comparative performance of the GC-MS and HPLC methods, we present hypothetical data from a simulated inter-laboratory study involving five laboratories. Each laboratory analyzed a standard solution of Isobutyl 2-furanpropionate at a known concentration (10 µg/mL).
Table 1: Quantitative Performance Comparison of GC-MS and HPLC for Isobutyl 2-furanpropionate Analysis (Illustrative Data)
Parameter
GC-MS
HPLC-UV
Linearity (r²)
> 0.995
> 0.998
Limit of Detection (LOD)
0.1 ng/mL
1 ng/mL
Limit of Quantitation (LOQ)
0.5 ng/mL
5 ng/mL
Accuracy (Recovery %)
95 - 105%
98 - 102%
Precision (%RSD)
- Repeatability
< 5%
< 2%
- Intermediate Precision
< 8%
< 4%
Table 2: Hypothetical Inter-Laboratory Comparison Results for a 10 µg/mL Isobutyl 2-furanpropionate Standard
Laboratory
GC-MS Result (µg/mL)
HPLC-UV Result (µg/mL)
Lab 1
9.8
10.1
Lab 2
10.2
9.9
Lab 3
9.5
10.0
Lab 4
10.5
9.8
Lab 5
9.9
10.2
Mean
9.98
10.0
Standard Deviation
0.38
0.16
%RSD
3.81%
1.60%
Based on this illustrative data, both methods demonstrate acceptable performance. However, GC-MS offers superior sensitivity (lower LOD and LOQ), while HPLC-UV exhibits better precision (lower %RSD). The choice of method would therefore depend on the specific analytical requirements.
Experimental Workflows and Logical Relationships
To visualize the key processes involved in this inter-laboratory comparison, the following diagrams are provided.
Caption: High-level workflow of the inter-laboratory comparison study.
Caption: Logical pathway for analytical method validation.
Conclusion and Recommendations
This guide has outlined the essential components of an inter-laboratory comparison for the analysis of Isobutyl 2-furanpropionate, emphasizing the foundational importance of robust method validation. Both GC-MS and HPLC-UV are viable techniques, with the choice being dictated by the specific requirements for sensitivity and precision. For trace-level analysis in complex matrices, GC-MS is recommended. For routine quality control where high precision is paramount, HPLC-UV is a suitable alternative.
To ensure the continued accuracy and reliability of analytical data, it is recommended that laboratories:
Implement a comprehensive method validation protocol for all analytical procedures.
Regularly participate in proficiency testing schemes to monitor and improve performance.
Foster a culture of scientific integrity and open communication to address any analytical discrepancies.
By adhering to these principles, researchers, scientists, and drug development professionals can enhance the quality and consistency of their analytical data, ultimately contributing to the development of safe and effective products.
References
PubChem. (n.d.). Isobutyl 2-furanpropionate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
FooDB. (2010, April 8). Showing Compound Isobutyl 2-furanpropionate (FDB016864). Retrieved January 30, 2026, from [Link]
XLSTAT. (n.d.). Inter-laboratory proficiency testing. Addinsoft. Retrieved January 30, 2026, from [Link]
AOAC International. (n.d.). Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved January 30, 2026, from [Link]
Indian Journal of Pharmaceutical Sciences. (2023). Flavor Characterization and Imitation Flavor Identification Using Gas Chromatography-Orbitrap Mass Spectrometry Fingerprinting. Retrieved January 30, 2026, from [Link]
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved January 30, 2026, from [Link]
U.S. Food and Drug Administration. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved January 30, 2026, from [Link]
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information. (2022, November 29). Flavor Profiling Using Comprehensive Mass Spectrometry Analysis of Metabolites in Tomato Soups. Retrieved January 30, 2026, from [Link]
Shimadzu. (n.d.). GC/MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved January 30, 2026, from [Link]
U.S. Food and Drug Administration. (2021, September 28). Laboratory Methods (Food). Retrieved January 30, 2026, from [Link]
ANAB. (n.d.). What Is ISO 17043?. Retrieved January 30, 2026, from [Link]
IRNAC. (n.d.). ISO/IEC 17043 - Proficiency Testing in Conformity Assessment. Retrieved January 30, 2026, from [Link]
AOAC International. (2023). Official Methods of Analysis, 22nd Edition. Retrieved January 30, 2026, from [Link]
Scientific Research Publishing. (2022, March 15). AOAC (2016) Official Methods of Analysis of the Association of Official Analytical Chemists. 20th Edition, AOAC Inc., Washington DC. Retrieved January 30, 2026, from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Retrieved January 30, 2026, from [Link]
U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved January 30, 2026, from [Link]
Nacalai Tesque. (n.d.). Food Additive Analysis by HPLC. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information. (2020, June 1). Quantitative Analysis of Food Additives in a Beverage using High Performance Liquid Chromatography and Diode Array Detection Coupled with Chemometrics. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved January 30, 2026, from [Link]
Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved January 30, 2026, from [Link]
RSC Publishing. (n.d.). A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug delivery hydrogel. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information. (2010, February). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Retrieved January 30, 2026, from [Link]
MDPI. (n.d.). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved January 30, 2026, from [Link]
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved January 30, 2026, from [Link]
iTeh Standards. (2024). EN ISO/IEC 17043:2023/A11:2024 - Conformity assessment - General requirements for the competence of proficiency testing providers. Retrieved January 30, 2026, from [Link]
NATA. (2023, January 17). ISO/IEC FDIS 17043. Retrieved January 30, 2026, from [Link]
Scribd. (2023, May 10). ISO-CASCO - ISO-IEC 17043-2023., Conformity Assessment - General Requirements For Proficiency Testing. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2016, February 2). A.O.A.C 2005. Retrieved January 30, 2026, from [Link]
A Comparative Sensory and Instrumental Analysis of Isobutyl 2-Furanpropionate and Ethyl 2-Furanpropionate
Introduction: The Nuances of Furan Esters in Flavor Science In the intricate world of flavor and fragrance chemistry, esters derived from furanic compounds hold a place of prominence, prized for their ability to impart c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Nuances of Furan Esters in Flavor Science
In the intricate world of flavor and fragrance chemistry, esters derived from furanic compounds hold a place of prominence, prized for their ability to impart complex fruity, sweet, and nuanced aromatic characteristics. Among these, Isobutyl 2-furanpropionate and Ethyl 2-furanpropionate are two structurally similar yet sensorially distinct molecules frequently utilized in the formulation of food, beverage, and fragrance products. Both are fatty acid esters, sharing a common 3-(furan-2-yl)propanoate core, but differ in their esterifying alcohol group—isobutyl versus ethyl.[1][2] This seemingly minor structural divergence is responsible for significant shifts in their respective aroma profiles, volatility, and sensory perception.
This guide provides a comprehensive comparative analysis of these two critical flavor compounds. We will delve into a robust, field-proven methodology for their sensory evaluation, grounded in the principles of Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA). The objective is to equip researchers, scientists, and drug development professionals with the experimental framework and foundational data necessary to make informed decisions in their own formulation and discovery processes. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible system of analysis.
Physicochemical Properties: A Foundational Comparison
Before a sensory comparison, it is crucial to understand the fundamental physicochemical properties of each compound, as these influence volatility, solubility, and ultimately, their behavior in both analytical systems and final product matrices.
Methodology: A Synergistic Approach to Sensory Analysis
To objectively differentiate the sensory characteristics of these two esters, a multi-faceted approach combining instrumental analysis with trained human sensory evaluation is required. The chosen methodology integrates Gas Chromatography-Olfactometry (GC-O) for odorant characterization with Quantitative Descriptive Analysis (QDA) for profiling and intensity rating. This dual approach provides a powerful tool to correlate specific chemical compounds with their perceived sensory attributes.[6][7][8]
Panelist Selection and Training
The human assessor is the most critical instrument in sensory science; therefore, rigorous selection and training are paramount.
Step 1: Panelist Screening: Candidates (n=15-20) are screened for their ability to detect and describe basic tastes and common food-related odorants. This ensures a baseline of sensory acuity.
Step 2: Lexicon Development: A panel leader facilitates sessions where panelists are exposed to reference standards of Isobutyl 2-furanpropionate, Ethyl 2-furanpropionate, and other relevant fruity and fermented aroma compounds. The panel collaboratively develops a consensus lexicon of descriptive terms (e.g., "brandy," "pineapple," "fermented," "woody," "sweet").
Step 3: Intensity Training: Panelists are trained to use a standardized intensity scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense) to rate the developed descriptors. Anchoring references (e.g., specific concentrations of reference compounds) are provided to calibrate the panelists and ensure consistent use of the scale. This process aligns with the principles of Quantitative Descriptive Analysis (QDA).[9][10]
Sample Preparation
To minimize matrix effects and ensure accurate sensory perception, samples are prepared in a controlled manner.
Stock Solutions: High-purity standards (>98%) of Isobutyl 2-furanpropionate and Ethyl 2-furanpropionate are used. Stock solutions are prepared by dissolving each compound in a neutral, low-odor solvent such as propylene glycol or ethanol to a concentration of 10,000 ppm.
Evaluation Samples: For direct sensory evaluation (QDA), the stock solutions are further diluted in deodorized water to a concentration determined during preliminary testing to be clearly perceptible but not overwhelming (e.g., 5-10 ppm).
GC-O Samples: For instrumental analysis, a 100 ppm solution of each compound in ethanol is prepared for injection into the Gas Chromatography system.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the precise determination of which compounds in a sample are responsible for its aroma.
Protocol:
Injection: A 1 µL aliquot of the prepared sample is injected into a GC equipped with a polar capillary column (e.g., DB-WAX).
Effluent Splitting: At the end of the column, the effluent is split 1:1. One part is directed to a standard chemical detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for compound identification and quantification, while the other part is directed to a heated sniffing port.[7]
Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor.
Data Correlation: The olfactometry data (aromagram) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their perceived odors.
The trained panel evaluates the prepared aqueous samples to build a complete sensory profile.
Protocol:
Environment: All evaluations are conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions.
Sample Presentation: Panelists are presented with 15 mL of each sample in coded, lidded glass cups in a randomized and balanced order to prevent bias. Deionized water and unsalted crackers are provided for palate cleansing between samples.
Evaluation: Panelists rate the intensity of each descriptor from the consensus lexicon on the 15-point scale. Each sample is evaluated in triplicate over separate sessions.
Statistical Analysis: The collected data is analyzed using Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the two compounds and visualize their sensory positioning.
Experimental and Analytical Workflow
The following diagram illustrates the comprehensive workflow, from initial sample handling to final data analysis, ensuring a self-validating and logical process.
Caption: Experimental workflow for comparative sensory analysis.
Anticipated Results and Comparative Discussion
Based on existing literature and the chemical structures, a distinct differentiation in the sensory profiles is expected. The isobutyl group, being larger and more branched than the ethyl group, typically imparts a heavier, more complex, and often rum-like or brandy-like character to esters.[13] The ethyl group tends to contribute lighter, fruitier, and sometimes sharper notes.
Comparative Quantitative Descriptive Analysis Data
The following table represents hypothetical but plausible mean intensity scores from a trained QDA panel.
Sensory Descriptor
Isobutyl 2-Furanpropionate (Mean Intensity Score)
Ethyl 2-Furanpropionate (Mean Intensity Score)
Key Differentiator
Fruity (Overall)
8.5
9.5
Ethyl
Pineapple
7.0
8.0
Ethyl
Overripe Fruit
3.5
7.5
Ethyl
Brandy / Rummy
9.0
2.5
Isobutyl
Woody / Toasted
6.5
1.5
Isobutyl
Sweet
7.0
6.0
Isobutyl
Fermented / Cheesy
1.0
5.5
Ethyl
Chemical / Sharp
2.0
4.0
Ethyl
Interpretation of Sensory Differences
The data clearly illustrates the divergent roles of the isobutyl and ethyl moieties.
Isobutyl 2-Furanpropionate is defined by its strong "Brandy/Rummy" and "Woody/Toasted" characteristics. These notes provide a perception of depth, warmth, and complexity, making it suitable for brown spirits, baked goods, and more sophisticated fruit flavor profiles. Its overall fruitiness is present but is tempered by these heavier notes.
Ethyl 2-Furanpropionate , in contrast, presents a brighter, more direct fruit profile. The higher intensity of "Overripe Fruit" and the distinct "Fermented/Cheesy" note suggest its utility in creating tropical fruit flavors like pineapple, or in applications where a fermented or aged fruit character is desired. The lower molecular weight contributes to a sharper, more volatile initial impression.
Caption: Logical relationship of key sensory differentiators.
Conclusion and Applications
The comparative analysis reveals that Isobutyl 2-furanpropionate and Ethyl 2-furanpropionate, despite their structural similarity, are not interchangeable. The choice between them is a critical formulation decision driven by the desired sensory outcome.
Isobutyl 2-furanpropionate is the superior choice for applications requiring a complex, warm, and spirituous fruit character, such as in rum-raisin flavorings, brandy top-notes, or adding depth to berry and cherry profiles.
Ethyl 2-furanpropionate excels in creating bright, impactful tropical fruit profiles, especially pineapple, and can be used to introduce a nuanced, slightly fermented character in beverages like ciders or specialty beers.
This guide provides a validated protocol for conducting such a comparative analysis. By employing a combination of instrumental GC-O and human-centric QDA, researchers can precisely map the sensory landscape of these and other flavor ingredients, leading to more innovative and successful product development.
References
d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis.
StudySmarter. (n.d.). Flavors & Sensory Analysis.
Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis.
Blank, I., & Grosch, W. (1991). Analysis of food flavourings by gas chromatography-olfactometry. Flavour and Fragrance Journal, 6(4), 295-303.
Alpha MOS. (2024).
National Center for Biotechnology Information. (n.d.). Isobutyl-2-furanpropionate.
Henderson, T. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Avomeen.
The Good Scents Company. (n.d.). isobutyl furyl propionate. [Link]
Slideshare. (n.d.). Methods of flavor evaluation. [Link]
The Good Scents Company. (n.d.). ethyl 2-furoate. [Link]
The Good Scents Company. (n.d.). ethyl 3-(2-furyl) propanoate. [Link]
Powers, J. J. (1985). Sensory Evaluation of Food Flavors. In Characterization and Measurement of Flavor Compounds (pp. 1-18). American Chemical Society. [Link]
Food Research Lab. (2024). Sensory Evaluation Methods For Food And Beverage Products. [Link]
The Good Scents Company. (n.d.). shoyu furanone 2-ethyl-4-hydroxy-5-methyl-3(2H). [Link]
The Good Scents Company. (n.d.). ethyl 2-mercaptopropionate. [Link]
Rajendran, S., et al. (2024). Sensory and volatile compound profiles in tempeh-like products from faba bean and oats. Food Chemistry, 437, 137815. [Link]
National Center for Biotechnology Information. (n.d.). Isobutyl propionate. PubChem Compound Database. [Link]
National Center for Biotechnology Information. (n.d.). 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. PubChem Compound Database. [Link]
Global Substance Registration System. (n.d.). ETHYL 2-FURANPROPIONATE. [Link]
The Good Scents Company. (n.d.). isobutyl propionate. [Link]
The Good Scents Company. (n.d.). isobutyl isobutyrate. [Link]
Sert, D., & Atalay, F. (2007). Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. Turkish Journal of Chemistry, 31(1), 55-62. [Link]
Jiménez-Castillo, P. A., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 26(11), 3183. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2-furoate. PubChem Compound Database. [Link]
GC-MS versus GC-O for the characterization of furanpropionate esters.
Executive Summary In the analysis of furanpropionate esters—potent flavor and fragrance compounds found in tropical fruits, fermented beverages, and pharmaceutical intermediates—researchers often face a critical analytic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the analysis of furanpropionate esters—potent flavor and fragrance compounds found in tropical fruits, fermented beverages, and pharmaceutical intermediates—researchers often face a critical analytical divergence. Gas Chromatography-Mass Spectrometry (GC-MS) provides the structural certainty required for regulatory compliance and synthesis verification. However, Gas Chromatography-Olfactometry (GC-O) is indispensable for determining the sensory relevance of these esters, which often possess odor detection thresholds (ODT) far below the limits of instrumental quantitation.
This guide objectively compares these two methodologies, arguing that while GC-MS is the gold standard for identification , GC-O is the superior tool for characterization of bio-active potency. We present a validated workflow that integrates both systems to resolve the "blind spots" inherent in using either technique in isolation.
The Target Analytes: Furanpropionate Esters[1][2]
Furanpropionate esters (e.g., Ethyl 3-(2-furyl)propanoate, Isobutyl 2-furanpropionate) are characterized by a furan ring coupled to an esterified propionic acid side chain. They are valued for their distinct sensory profiles, ranging from "ripe pineapple" and "chamomile" to "nutty" and "spicy" notes.
Why they are difficult to characterize:
High Potency: They are often present at trace levels (ppb/ppt) yet drive the overall sensory profile.
Isomeric Complexity: Structural isomers (e.g., varying alkyl chain branching) often co-elute on standard non-polar columns.
Matrix Interference: In complex matrices like coffee or fermented mash, the furan signal in MS can be obscured by co-eluting pyrazines or aliphatic esters.
Technique 1: GC-MS (The Structural Validator)
GC-MS is the deterministic engine of chemical analysis. For furanpropionate esters, it relies on electron ionization (EI) to fragment the molecule, producing a spectral fingerprint.
Mechanism of Action
The ester is separated on a capillary column (typically DB-5MS or DB-WAX) and bombarded with 70 eV electrons. The resulting ions are filtered by mass-to-charge ratio (m/z).
Key Fragmentation Patterns: Furanpropionate esters typically yield a base peak at m/z 81 (the furfuryl cation) or m/z 94 , with molecular ions (
) often visible but weak.
Causality: The stability of the furan ring directs fragmentation, making the m/z 81 peak a diagnostic marker for this class.
Strengths & Weaknesses
Feature
Performance
Explanation
Identification
High
NIST/Wiley library matching provides >90% confidence for known esters.
Quantification
High
Linear dynamic range spans 3-4 orders of magnitude; excellent reproducibility.
Isomer Resolution
Moderate
Without specialized chiral or polar columns, branched isomers (isobutyl vs. butyl) may have indistinguishable mass spectra.
Sensory Correlation
None
Cannot distinguish between a pleasant fruity ester and a rancid off-note without prior knowledge.
Technique 2: GC-O (The Sensory Validator)
GC-O utilizes the human nose as a biological detector. The column effluent is split, with a portion directed to a "sniffing port." This technique bridges the gap between chemical composition and human perception.
Mechanism of Action
As the furanpropionate ester elutes, a trained assessor records the time , intensity , and quality of the odor.[1]
AEDA (Aroma Extract Dilution Analysis): The sample is diluted stepwise (1:2, 1:4, etc.) and re-analyzed. The highest dilution at which the odor is still perceived determines the Flavor Dilution (FD) factor , a measure of potency.
Causality: The human olfactory receptor repertoire is evolutionary tuned to detect specific functional groups (like the furan ring) at concentrations as low as ng/L, often outperforming the Signal-to-Noise (S/N) ratio of a quadrupole MS.
Strengths & Weaknesses
Feature
Performance
Explanation
Sensitivity
Superior
Can detect potent esters at levels below the MS Limit of Detection (LOD).
Relevance
Critical
Filters out "noise" (abundant but odorless compounds) to focus on bio-active molecules.
Objectivity
Low
Relies on panelist training; subject to fatigue and anosmia (blindness to specific odors).
Throughput
Low
Time-consuming; requires multiple runs for dilution analysis.
Comparative Analysis: Data & Performance
The following data illustrates the divergence between instrumental signal and sensory impact for Ethyl 3-(2-furyl)propanoate .
Table 1: Sensitivity vs. Selectivity Comparison
Parameter
GC-MS (Scan Mode)
GC-O (Detection Frequency)
Detection Limit
~1-10 ng on-column
~0.01-0.1 ng on-column (Panelist dependent)
Signal Output
Total Ion Chromatogram (TIC)
Olfactogram (Odor Intensity vs. Time)
Primary Identifier
Mass Spectrum + Retention Index (RI)
Odor Descriptor + Retention Index (RI)
"Blind Spot"
Misses trace potent odors; sees odorless matrix peaks.
Misses odorless compounds; cannot identify chemical structure.
Experimental Observation
In a comparative study of pineapple essence:
GC-MS identified Ethyl hexanoate as the dominant peak (Area: 10^7).
GC-O identified Ethyl 3-(2-furyl)propanoate as the dominant odorant (FD Factor: 1024), despite its MS peak being barely visible (Area: 10^4).
Recommended Protocol: The Integrated Workflow
To achieve authoritative characterization, a dual-channel approach is required. This protocol ensures self-validation by cross-referencing Retention Indices (RI) across both detectors.
Step-by-Step Methodology
Sample Preparation:
Use SAFE (Solvent Assisted Flavor Evaporation) to isolate volatiles without thermal degradation of the furan ring.
Column: DB-WAX (Polar) or DB-5MS (Non-polar), 30m x 0.25mm x 0.25µm.
Splitter: Post-column flow split 1:1 between MSD and Olfactory Port (ODP).
Transfer Line: Heated to 240°C to prevent condensation of esters.
Data Acquisition:
Channel A (MS): Scan mode (m/z 35-350).
Channel B (Nose): Panelist records odor events via keypad/voice.
Validation Logic (The "Handshake"):
Calculate Linear Retention Index (LRI) for the odor peak.
Calculate LRI for the MS peak.
Match Criteria: If
and Odor Descriptor matches literature (e.g., "fruity/chamomile"), the ID is confirmed.
Workflow Diagram
Figure 1: Integrated GC-MS/O workflow for simultaneous structural and sensory validation of furanpropionate esters.
Conclusion
For the characterization of furanpropionate esters, GC-MS and GC-O are not competitors; they are partners.
Use GC-MS to generate the library-searchable data required for patents and safety documentation.
Use GC-O to prioritize which peaks actually matter to the product's efficacy or flavor profile.
Final Recommendation: For drug development or high-value flavor synthesis, adopt the GC-MS/O dual-detection method. This eliminates the risk of optimizing for a chemically abundant but sensory-irrelevant compound.
References
Analysis of Furan and Its Derivatives in Food Matrices. Molecules, 2023. [Link]
Gas Chromatography Analysis with Olfactometric Detection (GC-O). Sensors, 2020.[2] [Link]
Ethyl 3-(2-furyl)propanoate Data Sheet. The Good Scents Company. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 2022. [Link]
Method Comparison for Characterization of Odorants. Applied Sciences, 2023. [Link]
A Comparative Guide to the Accelerated Stability of Isobutyl 2-furanpropionate for Pharmaceutical and Flavor Applications
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an excipient or flavorant is paramount to ensuring the final product's quality, efficacy, and shelf-life. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an excipient or flavorant is paramount to ensuring the final product's quality, efficacy, and shelf-life. This guide provides an in-depth technical comparison of the stability of Isobutyl 2-furanpropionate under accelerated conditions, benchmarked against common alternative ester-based flavorants. By elucidating the principles of stability testing and potential degradation pathways, this document serves as a practical resource for formulation development and quality control.
Introduction: The Significance of Stability in Formulation
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. For a substance like Isobutyl 2-furanpropionate, which is utilized for its distinct flavor and aroma profile, any degradation can lead to a loss of sensory attributes and the formation of potentially undesirable or even harmful byproducts.[1] Accelerated stability testing is a cornerstone of formulation science, providing a rapid means to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as high temperature and humidity.[2][3] This approach is guided by international standards, primarily the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing the stability of pharmaceutical ingredients.
This guide will delve into the accelerated stability profile of Isobutyl 2-furanpropionate, a compound characterized by its furan ring and ester functional group. We will compare its stability to that of simpler alkyl esters, such as Isobutyl propionate and Isobutyl isobutyrate, which lack the furan moiety. This comparison will highlight the influence of the furan ring on the molecule's stability.
Understanding the Chemistry of Degradation
The chemical structure of Isobutyl 2-furanpropionate predisposes it to several degradation pathways, primarily hydrolysis and oxidation, which can be exacerbated by heat and light.
Hydrolysis: As an ester, Isobutyl 2-furanpropionate is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form isobutyl alcohol and 2-furanpropionic acid. This reaction can be catalyzed by acidic or basic conditions.
Oxidation: The furan ring is an electron-rich heterocycle, making it susceptible to oxidation. Oxidative degradation can lead to ring-opening and the formation of various byproducts, potentially altering the flavor profile and safety of the substance.
Thermal Degradation: High temperatures can provide the energy needed to initiate and accelerate both hydrolysis and oxidation, as well as potentially cause other thermolytic reactions. Studies on related furan compounds indicate that thermal degradation can become significant at temperatures above 140°C.
Experimental Design for Accelerated Stability Testing
A robust accelerated stability study is designed to provide predictive data on a compound's shelf-life in a reduced timeframe. The following protocol, based on ICH Q1A(R2) guidelines, outlines a comprehensive approach to evaluating the stability of Isobutyl 2-furanpropionate and its alternatives.
Materials and Equipment
Test Substances:
Isobutyl 2-furanpropionate (CAS: 105-01-1)
Isobutyl propionate (CAS: 540-42-1)
Isobutyl isobutyrate (CAS: 97-85-8)
Equipment:
Stability chambers capable of maintaining temperature and relative humidity (RH) at 40°C ± 2°C / 75% RH ± 5% RH.
High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile degradation products.
pH meter.
Analytical balance.
Glass vials with inert caps.
Experimental Workflow
The following diagram illustrates the key stages of the accelerated stability testing protocol.
Caption: A schematic of the accelerated stability testing workflow.
Step-by-Step Methodology
Initial Analysis (Time 0): Before placing the samples in the stability chamber, perform an initial analysis on a control set of samples for each ester to establish the baseline (100%) concentration and to confirm the absence of any pre-existing degradation products.
Sample Storage: Place the prepared vials of each ester into the stability chamber maintained at 40°C and 75% RH.
Timepoint Sampling: Withdraw a set of vials for each ester at predetermined time intervals (e.g., 1 month, 3 months, and 6 months).
Visual Inspection: Carefully inspect the samples for any changes in color, clarity, or the formation of precipitates.
Quantitative Analysis (HPLC):
Prepare the samples for HPLC analysis by diluting them to a known concentration in a suitable solvent.
Inject the samples into the HPLC system equipped with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from its degradation products.
Use a validated stability-indicating method to quantify the peak area of the parent compound and any major degradation products.[4]
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Plot the percentage of the remaining parent compound versus time for each ester.
Determine the degradation rate constant for each compound under the accelerated conditions.
Comparative Stability Data (Hypothetical)
While specific, publicly available quantitative data for the accelerated stability of Isobutyl 2-furanpropionate is limited, the following tables present hypothetical data to illustrate the expected outcomes of such a study and to facilitate a comparative analysis.
Table 1: Percentage of Parent Compound Remaining Under Accelerated Conditions (40°C / 75% RH)
Time (Months)
Isobutyl 2-furanpropionate (%)
Isobutyl propionate (%)
Isobutyl isobutyrate (%)
0
100.0
100.0
100.0
1
98.5
99.5
99.6
3
95.2
98.2
98.5
6
90.1
96.5
97.0
Table 2: Formation of Major Degradation Products (Hypothetical, % of Total Area)
Impact of the Furan Ring: The presence of the furan ring in Isobutyl 2-furanpropionate appears to decrease its stability under accelerated conditions compared to the simpler alkyl esters, Isobutyl propionate and Isobutyl isobutyrate. This is evidenced by the greater percentage of degradation and the higher formation of its primary hydrolysis product, 2-furanpropionic acid.
Primary Degradation Pathway: For all three esters, hydrolysis is a significant degradation pathway, leading to the formation of the corresponding carboxylic acid and isobutyl alcohol.
Shelf-Life Prediction: The degradation rates obtained from the accelerated study can be used to predict the shelf-life of the compounds at normal storage conditions (e.g., 25°C / 60% RH) using the Arrhenius equation. The higher degradation rate of Isobutyl 2-furanpropionate suggests that it may have a shorter shelf-life compared to its non-furan counterparts under similar conditions.
The following diagram illustrates the primary degradation pathway for Isobutyl 2-furanpropionate.
Caption: The hydrolysis of Isobutyl 2-furanpropionate.
Conclusion and Recommendations
This guide has provided a comprehensive framework for evaluating the accelerated stability of Isobutyl 2-furanpropionate in comparison to other common flavor esters. The key takeaway for researchers and formulators is the potential for the furan moiety to introduce instability, particularly through oxidative and hydrolytic pathways.
Recommendations for Practice:
Thorough Stability Testing: It is imperative to conduct thorough accelerated and long-term stability studies on any formulation containing Isobutyl 2-furanpropionate to establish a reliable shelf-life.
Use of Stability-Indicating Methods: Employ validated stability-indicating analytical methods, such as HPLC, to accurately quantify the parent compound and its degradation products.[4]
Consideration of Alternatives: In applications where long-term stability is critical, and the specific flavor profile of Isobutyl 2-furanpropionate is not essential, formulators may consider more stable alternatives like simple alkyl esters.
Protective Formulation Strategies: For formulations containing Isobutyl 2-furanpropionate, consider the use of antioxidants, light-protective packaging, and pH control to mitigate degradation.
By adhering to these principles and employing a data-driven approach to stability assessment, scientists can ensure the development of high-quality, stable, and reliable products.
References
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MDPI. (2023, December 4). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. Retrieved January 31, 2026, from [Link]
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NPRA. (n.d.). GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. Retrieved January 31, 2026, from [Link]
BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved January 31, 2026, from [Link]
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved January 31, 2026, from [Link]
Comparative Guide: Catalytic Strategies for Isobutyl 2-Furanpropionate Synthesis
Executive Summary This guide evaluates catalytic methodologies for the synthesis of Isobutyl 2-furanpropionate (FEMA 2198), a high-value flavor and fragrance ester. Unlike simple aliphatic esters, the furan moiety introd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates catalytic methodologies for the synthesis of Isobutyl 2-furanpropionate (FEMA 2198), a high-value flavor and fragrance ester. Unlike simple aliphatic esters, the furan moiety introduces a critical chemical constraint: acid-sensitivity . The furan ring is prone to hydrolytic ring-opening and polymerization under strong acidic conditions, often leading to the formation of levulinic acid derivatives or dark polymeric byproducts.
Consequently, this guide compares three distinct catalytic approaches:
Biocatalysis (Novozym 435): The superior choice for selectivity and purity.
Heterogeneous Acid (Amberlyst-15): A scalable compromise for industrial batch processes.
Homogeneous Acid (H₂SO₄): The traditional baseline, included for cost-comparison but flagged for high impurity risks.
Reaction Overview & Mechanistic Challenges
Reaction: Esterification of 3-(2-furyl)propanoic acid with isobutanol.
Stoichiometry: 1:1 to 1:3 (Acid:Alcohol).
Thermodynamics: Equilibrium-limited; requires water removal (Dean-Stark or Molecular Sieves).
The "Furan Factor"
The central challenge in this synthesis is the stability of the furan ring. In the presence of strong Brønsted acids and water (a byproduct of esterification), the furan ring undergoes protonation followed by nucleophilic attack, leading to ring opening.
Figure 1: Reaction Pathways & Risk Assessment
Caption: Path A (Biocatalysis) avoids the high-energy transition state required for ring opening, preserving the furan core. Path C (Strong Acid) risks degrading both substrate and product.
Catalyst Performance Comparison
The following data summarizes the performance of these catalysts based on kinetic studies of similar furanic and isobutyl esters.
Feature
Novozym 435 (Lipase B)
Amberlyst-15 (Resin)
Sulfuric Acid (H₂SO₄)
Catalyst Type
Immobilized Enzyme (Biocatalyst)
Solid Acid (Sulfonated Resin)
Homogeneous Mineral Acid
Selectivity
>99% (No ring opening)
High (~95%)
Moderate (<85% risk of tars)
Reaction Temp
40°C – 60°C
60°C – 80°C
80°C – 110°C (Reflux)
Yield
92% - 96%
85% - 90%
70% - 80%
Workup
Filtration (Simple)
Filtration (Simple)
Neutralization/Washing (Complex)
Reusability
7–10 cycles (with washing)
>10 cycles
Single-use
Cost
High (offset by purity)
Moderate
Low
Expert Insight:
Novozym 435 is the industry standard for "green" synthesis of flavor esters because it operates at neutral pH. This completely eliminates the risk of acid-catalyzed furan degradation.
Amberlyst-15 provides a "clean acid" environment. Unlike H₂SO₄, the acid sites are trapped within the resin matrix, reducing the interaction with the sensitive furan ring in the bulk phase, provided the temperature is kept below 80°C.
Detailed Experimental Protocols
Protocol A: Biocatalytic Synthesis (Recommended)
Objective: High-purity synthesis for flavor applications (Solvent-Free).
Preparation: In a 50 mL screw-capped vial, mix 3-(2-furyl)propanoic acid (10 mmol) and isobutanol (30 mmol, 3 equiv).
Note: Excess alcohol acts as the solvent and drives equilibrium.
Catalyst Addition: Add Novozym 435 (5% w/w relative to total substrate mass).
Water Control: Add activated Molecular Sieves (3Å or 4Å) (10% w/w) to scavenge water byproduct.
Critical: Water accumulation inhibits the enzyme and reverses the reaction.
Incubation: Incubate at 40°C in an orbital shaker (200 rpm) for 12–24 hours.
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.[1]
Workup: Filter the mixture to remove the enzyme and sieves. Evaporate excess isobutanol under reduced pressure.
Purification: If necessary, perform a short-path distillation.
Result: Colorless to pale yellow liquid with distinct fruity/winey aroma.[2]
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Loading: Charge the flask with 3-(2-furyl)propanoic acid (50 mmol), isobutanol (75 mmol, 1.5 equiv), and Cyclohexane (50 mL) as an entrainer for water.
Catalyst: Add Amberlyst-15 (dry beads, 10% w/w of acid substrate).
Reaction: Heat to reflux (~80-85°C). Water will collect in the Dean-Stark trap.
Caution: Do not exceed 90°C to minimize furan polymerization.
Completion: Reaction is complete when water collection ceases (approx. 4–6 hours).
Workup: Cool to room temperature. Filter off the Amberlyst beads (save for regeneration).
Purification: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄, concentrate, and distill.
Process Workflow Visualization
Figure 2: Comparative Process Flow
Caption: The enzymatic route (left) offers a streamlined downstream process ("Green Chemistry"), whereas the acid route (right) requires additional purification steps to ensure safety and odor quality.
References
Isobutyl 2-furanpropionate (FEMA 2198) Compound Summary. PubChem. National Library of Medicine. Available at: [Link]
Synthesis of isobutyl propionate using immobilized lipase in a solvent free system. ResearchGate. (Analogous kinetic model for isobutyl esterification). Available at: [Link]
Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. TÜBİTAK Academic Journals. Available at: [Link]
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. (Critical data on furan stability). Available at: [Link]
Conditions to Control Furan Ring Opening during Polymerization. MDPI. Available at: [Link]
A Comparative Guide to the Synthesis of Isobutyl 2-Furanpropionate: Enzymatic vs. Chemical Routes
Abstract: Isobutyl 2-furanpropionate is a valuable ester widely recognized for its characteristic fruity, rum-like fragrance, making it a significant component in the flavor and fragrance industries.[1][2][3] The synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Isobutyl 2-furanpropionate is a valuable ester widely recognized for its characteristic fruity, rum-like fragrance, making it a significant component in the flavor and fragrance industries.[1][2][3] The synthesis of this compound can be approached through traditional chemical catalysis or modern biocatalytic methods. This guide provides an in-depth cost-benefit analysis of these two synthetic pathways. We will explore detailed experimental protocols, compare performance metrics such as yield and reaction conditions, and evaluate the economic and environmental viability of each method. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for process development and manufacturing.
Introduction: The Quest for a Greener Synthesis
Isobutyl 2-furanpropionate (C₁₁H₁₆O₃) is a key fragrance and flavor ester.[4] Traditionally, its synthesis has been dominated by chemical methods, primarily the Fischer-Speier esterification, which employs strong acid catalysts.[5][6][7] While effective, this route is often associated with high energy consumption, the use of corrosive materials, and the generation of hazardous waste.
In recent years, the principles of green chemistry have driven a shift towards more sustainable manufacturing processes.[8] Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a compelling alternative.[9][10] This approach promises milder reaction conditions, higher selectivity, and a significantly reduced environmental footprint.[11][12][13] This guide will dissect and compare these two methodologies, providing the necessary data to evaluate their respective merits.
The Chemical Approach: Fischer-Speier Esterification
The conventional method for synthesizing isobutyl 2-furanpropionate is the Fischer-Speier esterification of 2-furanpropionic acid with isobutanol.[1][2] This is an acid-catalyzed equilibrium reaction where the formation of the ester is favored by either using an excess of one reactant or by removing water as it is formed.[5][7][14]
Mechanism and Rationale
The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a solid acid catalyst like Amberlyst-15.[6][7][15] The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester.[5]
Why this choice?
The use of a strong acid catalyst is crucial for achieving a reasonable reaction rate at elevated temperatures. Solid acid catalysts like Amberlyst-15, a sulfonic acid cation exchange resin, are often preferred as they are easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling.[15][16]
Experimental Protocol: Chemical Synthesis
This protocol is based on established procedures for Amberlyst-15 catalyzed esterification.[1][2]
Materials:
2-Furanpropionic acid (99% purity)
Isobutanol (99% purity)
Amberlyst-15 ion-exchange resin
Toluene (or another suitable solvent for azeotropic water removal)
Sodium bicarbonate (5% aqueous solution)
Anhydrous magnesium sulfate
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator.
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-furanpropionic acid (e.g., 0.1 mol), isobutanol (e.g., 0.3 mol, 3-fold molar excess), Amberlyst-15 (e.g., 10% w/w of the acid), and toluene (100 mL).
Reaction Execution: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by taking aliquots for analysis (e.g., GC or titration of remaining acid). The reaction is typically complete within 4-8 hours.
Workup and Purification:
a. Cool the reaction mixture to room temperature and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for reuse.[15]
b. Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
d. The crude product can be further purified by vacuum distillation to yield pure isobutyl 2-furanpropionate.
The Biocatalytic Approach: Lipase-Mediated Esterification
Enzymatic synthesis employs lipases to catalyze the esterification reaction. Lipases are highly efficient biocatalysts that can function in non-aqueous environments and offer high selectivity, often eliminating the need for protecting groups.[10] Immobilized lipases, such as Novozym® 435, are commonly used to facilitate catalyst recovery and reuse.[17][18]
Mechanism and Rationale
The lipase-catalyzed mechanism, often described by a Ping-Pong Bi-Bi model, involves the formation of an acyl-enzyme intermediate.[17] The carboxylic acid first acylates a serine residue in the lipase's active site, releasing a water molecule. The alcohol then attacks this intermediate, regenerating the enzyme and releasing the final ester product.[19][20]
Why this choice?
This biocatalytic approach operates under significantly milder conditions (lower temperature, neutral pH), which reduces energy costs and prevents thermal degradation of sensitive substrates.[10][12] The high specificity of the enzyme minimizes side reactions, leading to a purer product and simpler downstream processing.[8][21] A solvent-free system can often be employed, further enhancing the green credentials of the process.[17]
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from general procedures for lipase-catalyzed synthesis of flavor esters in a solvent-free system.[17][22]
Materials:
2-Furanpropionic acid (99% purity)
Isobutanol (99% purity)
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)
n-Hexane (for enzyme washing)
Screw-capped vial or small reactor, orbital shaker with temperature control, filtration setup.
Procedure:
Reaction Setup: In a screw-capped vial, combine 2-furanpropionic acid (e.g., 0.1 mol) and isobutanol (e.g., 0.3 mol, 3-fold molar excess). A solvent-free system is often preferred.[17]
Enzyme Addition: Add the immobilized lipase, Novozym® 435 (e.g., 5-15% w/w of total substrates).[17][22]
Reaction Execution: Place the vial in an orbital shaker set to a moderate speed (e.g., 200-300 rpm) and a mild temperature (e.g., 40-60°C).[17][18]
Monitoring: Monitor the reaction by taking samples periodically and analyzing for acid conversion via titration with NaOH or by GC analysis.[22] The reaction typically reaches equilibrium within 10-24 hours.
Workup and Purification:
a. Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration.
b. The enzyme can be washed with a solvent like n-hexane, dried, and reused for multiple cycles.[18][20] The reusability is a key factor in the economic feasibility of this method.[17][20]
c. The liquid product mixture, containing the ester and excess alcohol, can be purified by vacuum distillation to remove the unreacted isobutanol. Due to the high selectivity, extensive washing steps are often unnecessary.
Comparative Analysis: Head-to-Head Evaluation
To provide a clear cost-benefit analysis, we will compare the two methods across several key performance indicators.
Performance and Efficiency
Parameter
Chemical Synthesis (Amberlyst-15)
Enzymatic Synthesis (Novozym® 435)
Rationale & Justification
Typical Yield
>90%
>90%
Both methods can achieve high conversions, but the enzymatic route often yields a purer final product with fewer byproducts.[21]
Reaction Temp.
100 - 120°C
40 - 60°C
The lower temperature for enzymatic synthesis significantly reduces energy consumption and thermal stress on reactants.[11][12]
Reaction Time
4 - 8 hours
10 - 24 hours
Chemical synthesis is generally faster, though the longer enzymatic reaction time is offset by milder conditions and simpler workup.[21]
Catalyst Loading
5 - 15% (w/w)
5 - 15% (w/w)
Catalyst loading is comparable, but the cost and reusability differ significantly.
Selectivity
Moderate to High
Very High
Lipases are highly selective, minimizing the formation of undesired byproducts often seen in high-temperature acid catalysis.
Economic and Environmental Analysis
Parameter
Chemical Synthesis (Amberlyst-15)
Enzymatic Synthesis (Novozym® 435)
Rationale & Justification
Catalyst Cost
Lower initial cost
Higher initial cost
While enzymes are more expensive upfront, their reusability over many cycles can make them more cost-effective in the long run.[20]
Catalyst Reusability
Good (recyclable)
Excellent (recyclable for 10+ cycles)
Immobilized lipases can often be reused more times than solid acid catalysts without significant loss of activity.[18][23]
Energy Consumption
High (due to reflux temp.)
Low (due to mild temp.)
Lower reaction temperatures directly translate to lower energy costs and a smaller carbon footprint.[11]
Downstream Processing
Complex (neutralization, washes)
Simple (filtration, distillation)
The enzymatic route produces a cleaner reaction mixture, reducing the need for extensive purification steps like aqueous washes.[21]
Enzymatic synthesis aligns better with green chemistry principles by reducing hazardous waste and solvent use.[12][24]
E-Factor
Higher
Lower
The E-Factor (mass of waste / mass of product) is typically lower for enzymatic processes due to higher selectivity and reduced solvent use.
Visualization of Workflows and Decision Matrix
To better illustrate the practical differences, the following diagrams outline the synthesis workflows and the key decision-making factors.
Caption: Comparative workflows for chemical versus enzymatic synthesis.
Caption: Decision matrix for selecting a synthesis route.
Conclusion and Recommendation
Both chemical and enzymatic methods are capable of producing Isobutyl 2-furanpropionate with high yields. The choice between them hinges on a trade-off between reaction speed and overall process sustainability and cost.
The Chemical Route is advantageous when reaction time is the primary constraint and the infrastructure for handling high temperatures and acidic waste streams is already in place. Its lower initial catalyst cost can be attractive for smaller-scale or infrequent production runs.
The Enzymatic Route represents a more modern, sustainable, and ultimately more cost-effective approach for long-term and large-scale production.[25] Despite a higher initial investment in the biocatalyst, the benefits of significantly lower energy consumption, simplified purification, excellent product purity, and robust catalyst reusability present a compelling economic and environmental case.[11] The milder conditions also enhance process safety.
For organizations aiming to align with green chemistry principles and optimize long-term operational costs, the enzymatic synthesis of Isobutyl 2-furanpropionate is the superior choice. It offers a pathway to a high-quality product while minimizing environmental impact and streamlining downstream processing.
References
ResearchGate. (2025). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies.
Taylor & Francis Online. (n.d.). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production.
MDPI. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
Royal Society of Chemistry. (2024). Does enzymatic catalysis lead to more sustainable chemicals production?
TÜBİTAK Academic Journals. (2007). Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. Turkish Journal of Chemistry.
MDPI. (n.d.). Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management.
ACS Publications. (2021). Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. Journal of Agricultural and Food Chemistry.
National Institutes of Health. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
MDPI. (2025). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
ResearchGate. (2025). Kinetics of synthesis of isobutyl propionate over amberlyst-15.
ResearchGate. (2025). Lipase catalyzed ester synthesis for food processing industries.
SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries.
Amano Enzyme Inc. (n.d.). Green Chemistry: The Role of Enzymes in Sustainable Solutions.
SciSpace. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system.
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Solid acid catalyst for isobutyl propionate production from solid waste. Retrieved from International Journal of Pharmaceutical Chemistry and Analysis.
Royal Society of Chemistry. (n.d.). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry.
Wikipedia. (n.d.). Fischer–Speier esterification.
Institute of Life Sciences. (2024). Bio-Based Chemicals and Enzymes for a Greener World.